Methanesulfinyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
methanesulfinyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClOS/c1-4(2)3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURSUHVHQZXABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338329 | |
| Record name | Methanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-85-7 | |
| Record name | Methanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methanesulfinyl Chloride from Dimethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methanesulfinyl chloride from dimethyl disulfide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details established experimental protocols, summarizes quantitative data, and provides insights into the reaction mechanism and safety considerations.
Introduction
This compound (CH₃SOCl) is a reactive organosulfur compound of significant interest in organic synthesis. Its utility stems from its ability to introduce the methanesulfinyl moiety into molecules, which is a common structural motif in a range of biologically active compounds. The synthesis of this compound from the readily available and inexpensive starting material, dimethyl disulfide (CH₃SSCH₃), offers an efficient and scalable route to this important building block. This guide will focus on the most common and well-documented synthetic methods.
Reaction Pathway and Mechanism
The synthesis of this compound from dimethyl disulfide proceeds via a two-step process: the chlorination of dimethyl disulfide to form methanesulfenyl chloride (CH₃SCl), followed by the oxidation of the sulfenyl chloride to the desired sulfinyl chloride. The overall reaction is as follows:
CH₃SSCH₃ + Cl₂ → 2 CH₃SCl CH₃SCl + [O] → CH₃SOCl
The key to a successful synthesis lies in the controlled oxidation of the intermediate methanesulfenyl chloride. Acetic anhydride (B1165640) or acetic acid are commonly employed as the oxygen source in this transformation.
The proposed reaction mechanism involves the following key steps:
-
Chlorination of Dimethyl Disulfide: Chlorine gas cleaves the disulfide bond of dimethyl disulfide to yield two molecules of methanesulfenyl chloride.
-
Formation of a Reactive Intermediate: In the presence of acetic anhydride, methanesulfenyl chloride is believed to react to form a sulfonium (B1226848) ion intermediate.
-
Oxygen Transfer: The acetate (B1210297) ion then acts as a nucleophile, attacking the sulfur atom and leading to the transfer of an oxygen atom and the formation of acetyl chloride as a byproduct.
The following diagram illustrates the proposed reaction pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound from dimethyl disulfide are provided below, based on established literature methods.[1]
Method 1: Synthesis using Acetic Anhydride
This method is often preferred due to the homogeneous reaction medium and the absence of hydrogen chloride gas evolution during the initial chlorination.[1]
Reagents and Equipment:
-
Dimethyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Three-necked flask equipped with a mechanical stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer
-
Dry ice/acetone bath
-
Distillation apparatus
Procedure:
-
In a 500-mL, three-necked flask, combine 23.55 g (0.25 mole) of freshly distilled dimethyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.
-
Cool the flask in a dry ice/acetone bath to an internal temperature of 0° to -10°C.
-
While maintaining the temperature between 0° and -10°C, pass chlorine gas into the well-stirred mixture. The reaction progress can be monitored by the color change from yellow to reddish and then to colorless.
-
Stop the addition of chlorine when a faint greenish-yellow color persists, indicating a slight excess of chlorine.
-
Transfer the reaction mixture to a distillation apparatus.
-
Gradually reduce the pressure to remove excess chlorine and the acetyl chloride byproduct, which distills at low temperature.
-
After the removal of acetyl chloride, gradually heat the mixture to distill the this compound at 47-48°C (15 mm Hg).
Method 2: Synthesis using Acetic Acid
This method is also effective and utilizes glacial acetic acid as the solvent and oxygen source.
Reagents and Equipment:
-
Dimethyl disulfide
-
Glacial acetic acid
-
Chlorine gas
-
Three-necked flask equipped with a mechanical stirrer, gas inlet tube, and gas outlet tube connected to a hydrogen chloride absorption system
-
Dry ice/acetone bath
-
Distillation apparatus
Procedure:
-
In a 1-L, three-necked flask, combine 94.2 g (1 mole) of dimethyl disulfide and 120 g (2 moles) of glacial acetic acid.
-
Cool the flask in a dry ice/acetone bath to an internal temperature of 0° to -10°C.
-
Introduce three moles of chlorine gas into the stirred mixture while maintaining the temperature between 0° and -10°C.
-
After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature with continued stirring. A vigorous evolution of hydrogen chloride will occur.
-
Distill the reaction mixture under reduced pressure to first remove the acetyl chloride byproduct.
-
Continue the distillation to collect the this compound fraction at 55-59°C (40 mm Hg).
Alternative Method: Using Sulfuryl Chloride
An alternative method utilizing sulfuryl chloride as the chlorinating and oxidizing agent in the presence of hexamethyldisiloxane (B120664) has also been reported.[2]
Reagents and Equipment:
-
Dimethyl disulfide
-
Hexamethyldisiloxane
-
Sulfuryl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Cooling bath
Procedure:
-
In a round-bottom flask, combine 4.7 g (0.05 mol) of dimethyl disulfide and 16.2 g (0.1 mol) of hexamethyldisiloxane.
-
Cool the mixture to -10°C.
-
Add 20.5 g (0.15 mol) of sulfuryl chloride dropwise over a period of 15-30 minutes while maintaining the temperature at -10°C.
-
Continue stirring at -10°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature over 45 minutes.
-
Remove volatile byproducts under reduced pressure.
-
Distill the residue to obtain this compound as a light yellow oil (58-60°C / 2666 Pa).
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods.
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetic Acid) | Alternative Method (Sulfuryl Chloride) |
| Reactants | Dimethyl disulfide, Acetic anhydride, Chlorine | Dimethyl disulfide, Acetic acid, Chlorine | Dimethyl disulfide, Hexamethyldisiloxane, Sulfuryl chloride |
| Stoichiometry (DMDS:Reagent) | 1 : 2 (Acetic Anhydride) | 1 : 2 (Acetic Acid) | 1 : 2 (Hexamethyldisiloxane), 1 : 3 (Sulfuryl chloride) |
| Reaction Temperature | 0 to -10 °C | 0 to -10 °C | -10 °C to room temperature |
| Yield | 83-86%[1] | 82-92%[1] | 92%[2] |
| Boiling Point of Product | 47-48 °C (15 mm Hg)[1] | 55-59 °C (40 mm Hg)[1] | 58-60 °C (2666 Pa)[2] |
| Refractive Index (n_D^25) | 1.500[1] | 1.500-1.501[1] | Not reported |
Safety and Handling
This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: It causes severe skin burns and eye damage.
-
Reactivity: It reacts with water and moisture, releasing corrosive and toxic fumes. It is also unstable and can decompose over time, especially at room temperature.[1]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a face shield.
-
Use a lab coat and work in a well-ventilated fume hood.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Use tightly sealed containers. Due to its instability, long-term storage in a tightly sealed container at room temperature is not recommended.[1]
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The synthesis of this compound from dimethyl disulfide is a well-established and efficient process. The methods presented in this guide, particularly those utilizing acetic anhydride or acetic acid, provide reliable and high-yielding routes to this important synthetic intermediate. Careful attention to experimental conditions and safety protocols is essential for the successful and safe preparation of this compound. The alternative method using sulfuryl chloride offers a high-yield option with a different reagent profile. The choice of method will depend on the specific requirements of the laboratory, including available equipment and safety infrastructure.
References
Methanesulfinyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinyl chloride (CH₃S(O)Cl) is a reactive organosulfur compound that serves as a valuable intermediate in organic synthesis. Its utility lies in its ability to introduce the methanesulfinyl group into various molecules, enabling the formation of sulfoxides and other sulfur-containing functionalities. This technical guide provides an in-depth overview of this compound, including its chemical structure, CAS number, physical and chemical properties, synthesis, and key reactions. Detailed experimental protocols and visualizations are included to support researchers in its practical application.
Chemical Structure and CAS Number
This compound consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group and a chlorine atom.
CAS Number: 676-85-7[1]
Molecular Formula: CH₃ClOS[1]
IUPAC Name: this compound[1]
Synonyms: Methylsulfinyl chloride[1]
Structure:
Physicochemical Properties
This compound is a nearly colorless liquid at room temperature.[2] It is a highly reactive and unstable compound.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 98.55 g/mol | [1] |
| Boiling Point | 48 °C at 22 mmHg; 59 °C at 42 mmHg | [2] |
| Density | d₄⁰ 1.4044; d₄²⁵ 1.3706 | [2] |
| Refractive Index | n²⁵D 1.5038 | [2] |
| Stability | Slowly decomposes at room temperature with the liberation of hydrogen chloride. Disproportionates into methanesulfonyl chloride and methanesulfenyl chloride. Should not be stored for long periods in a tightly sealed container. | [2] |
Spectral Data
| Type | Data | Reference |
| ¹H NMR | δ 3.33 ppm (single peak) | [2] |
| ¹³C NMR, IR, Mass Spec. | Data not readily available in searched literature. |
Synthesis of this compound
A reliable method for the preparation of this compound is through the chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640).[2]
Experimental Protocol: Synthesis from Dimethyl Disulfide and Acetic Anhydride[2]
Materials:
-
Dimethyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Acetone
-
Dry ice
Equipment:
-
500-mL three-necked flask
-
Efficient sealed stirrer
-
Gas inlet tube
-
Gas outlet tube with calcium chloride tube
-
Low-temperature thermometer
-
Acetone-dry ice bath
-
Distilling flask with thermometer well
-
Vigreux column (12- to 18-in.)
-
Vacuum distillation apparatus with a cold trap
Procedure:
-
In a 500-mL, three-necked flask equipped with a stirrer, gas inlet, gas outlet, and low-temperature thermometer, place 23.55 g (0.25 mole) of freshly distilled methyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.
-
Cool the flask in an acetone-dry ice bath to an internal temperature of 0° to -10°C.
-
Pass chlorine gas into the well-stirred mixture at a rate that maintains the temperature between 0° and -10°C. The reaction progress can be monitored by color changes: the mixture initially turns yellow, then reddish as methanesulfenyl chloride forms, and finally fades.
-
Terminate the chlorine addition when a faint greenish-yellow color, indicating an excess of chlorine, persists.
-
Transfer the reaction mixture to a distilling flask and set up for vacuum distillation with a Vigreux column and a cold trap cooled with acetone-dry ice.
-
Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride, which will boil below 0°C at 15 mmHg.
-
Once most of the acetyl chloride is removed, gradually increase the heat.
-
Collect the this compound, which distills at 47–48°C (15 mmHg) as a nearly colorless liquid. The yield is typically 83–86%.
Key Reactions of this compound
This compound is a reactive intermediate used in various chemical transformations.[2]
Disproportionation
At room temperature, this compound is unstable and undergoes disproportionation to form methanesulfonyl chloride and methanesulfenyl chloride.[2]
Hydrolysis
This compound readily hydrolyzes to form methanesulfinic acid, making it a convenient source for this acid.[2]
Reactions with Alcohols and Amines
This compound reacts at low temperatures with alcohols to form sulfinate esters and with aromatic amines to produce sulfinamides.[2] Detailed experimental protocols for these specific reactions with this compound are not widely available in the searched literature, likely due to its instability. Researchers may need to adapt general procedures for sulfinylation, taking into account the high reactivity and instability of this compound.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a multi-step workflow, from reaction setup to product purification.
References
The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Alkanesulfinyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkanesulfinyl chlorides (R-S(O)Cl) are a class of reactive organosulfur compounds that have carved a niche as valuable intermediates in organic synthesis. Their unique reactivity, stemming from the chiral sulfinyl sulfur atom, has made them instrumental in the preparation of a diverse array of sulfur-containing molecules, including sulfoxides, sulfinamides, and sulfinate esters, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of alkanesulfinyl chlorides, detailing the key scientific contributions, the evolution of synthetic methodologies, and the experimental protocols that have defined this important class of reagents.
Early Explorations in Organosulfur Chemistry: A Prelude to Discovery
The foundations of organosulfur chemistry were laid in the 19th century by pioneering chemists such as Justus von Liebig and Friedrich Wöhler, whose work on a variety of organic and inorganic compounds expanded the understanding of chemical bonding and reactivity.[1][2][3][4] Their investigations into compounds containing sulfur, nitrogen, and other heteroatoms paved the way for the systematic study of organosulfur compounds.[1][2][3][4] While the 19th century saw the discovery of many fundamental classes of organic compounds, the specific isolation and characterization of the more sensitive and reactive alkanesulfinyl chlorides would have to wait.[5][6]
The Dawn of Alkanesulfinyl Chlorides: Key Discoveries and Pioneers
The mid-20th century marked a turning point in the study of organosulfur chemistry with the emergence of new synthetic methods and a deeper understanding of reaction mechanisms. It was during this period that alkanesulfinyl chlorides were first successfully synthesized and characterized.
The Seminal Work of Irwin B. Douglass and Basil Said Farah
A pivotal moment in the history of alkanesulfinyl chlorides was the work of Irwin B. Douglass and Basil Said Farah at the University of Maine. Their research provided the first well-documented and reproducible methods for the preparation of these elusive compounds. A key publication in Organic Syntheses detailed a robust procedure for the synthesis of methanesulfinyl chloride, a foundational member of this class.[7] This work not only made alkanesulfinyl chlorides accessible to the broader scientific community but also laid the groundwork for further exploration of their chemical properties and synthetic applications.
The Evolution of Synthetic Methodologies
The journey from the initial, often harsh, synthetic methods to the more refined and environmentally benign procedures of today reflects the broader progress of organic chemistry.
Early Methods: Chlorination of Disulfides
The earliest approaches to alkanesulfinyl chlorides relied on the direct chlorination of dialkyl disulfides. This method, while effective, often required careful control of reaction conditions to avoid over-oxidation to the corresponding alkanesulfonyl chloride.[7]
The general reaction can be represented as:
R-S-S-R + Cl₂ → 2 R-SCl (Sulfenyl Chloride) R-SCl + H₂O/Oxidant → R-S(O)Cl (Sulfinyl Chloride)
One of the challenges of these early methods was the co-formation of alkanesulfonyl chlorides and other chlorinated byproducts, which necessitated careful purification.
The Douglass and Farah Method: A Refined Approach
The procedure developed by Douglass and Farah represented a significant improvement. Their method involved the low-temperature chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640). This approach provided a more controlled oxidation, leading to higher yields of this compound.[7]
Modern Synthetic Approaches
In recent decades, a focus on green chemistry and the need for milder, more selective reagents has driven the development of new synthetic routes to alkanesulfinyl chlorides and their downstream products, alkanesulfonyl chlorides. These modern methods often utilize alternative chlorinating and oxidizing agents to circumvent the use of elemental chlorine.[8][9][10]
Table 1: Comparison of Key Synthetic Methodologies for Alkanesulfonyl Chlorides
| Method | Precursor | Reagents | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Chlorination of Disulfides (Historical) | Dialkyl Disulfide | Cl₂, H₂O | Low temperature | Variable | Readily available starting materials | Lack of selectivity, formation of byproducts |
| Douglass and Farah Method | Dimethyl Disulfide | Cl₂, Acetic Anhydride | -20°C to -10°C | 83-86% (for this compound)[7] | Good yield, reproducible | Use of elemental chlorine |
| From Sulfinic Acids | Alkanesulfinic Acid | Thionyl Chloride (SOCl₂) | Varies | Generally good | Avoids direct use of Cl₂ | Sulfinic acids can be unstable |
| Bleach-Mediated Oxidative Chlorosulfonation | S-Alkyl Isothiourea Salts | Household Bleach (NaOCl), Acid | 0°C to room temperature | High (up to 99%)[8] | Environmentally friendly, inexpensive reagents | Primarily for alkanesulfonyl chlorides |
| N-Chlorosuccinimide (NCS) Chlorosulfonation | S-Alkyl Isothiourea Salts | NCS, HCl | Varies | Good to excellent[10] | Milder conditions, avoids Cl₂ gas | Primarily for alkanesulfonyl chlorides |
Experimental Protocols: A Closer Look at Key Syntheses
To provide a practical understanding of the synthesis of these important reagents, detailed experimental protocols for key historical and modern methods are outlined below.
Protocol 1: Synthesis of this compound (Douglass and Farah Method)[7]
Materials:
-
Dimethyl disulfide
-
Acetic anhydride
-
Chlorine gas
-
Anhydrous ether
Procedure:
-
A solution of dimethyl disulfide in anhydrous ether is cooled to -20°C in a three-necked flask equipped with a stirrer, a gas inlet tube, and a drying tube.
-
Chlorine gas is passed through the solution while maintaining the temperature between -20°C and -10°C until the theoretical weight of chlorine has been absorbed.
-
A pre-cooled solution of acetic anhydride in anhydrous ether is added dropwise to the reaction mixture, keeping the temperature below -10°C.
-
The reaction mixture is stirred for an additional hour at low temperature.
-
The solvent and volatile byproducts are removed under reduced pressure, keeping the temperature of the bath below 20°C.
-
The resulting crude this compound is then purified by vacuum distillation.
Yield: 83-86%[7]
Protocol 2: General Procedure for the Synthesis of Alkanesulfonyl Chlorides via Bleach Oxidative Chlorosulfonation[8]
Materials:
-
S-Alkyl isothiourea salt
-
Household bleach (sodium hypochlorite (B82951) solution)
-
Sulfuric acid (6 M)
-
Diethyl ether
Procedure:
-
The S-alkyl isothiourea salt is suspended in a mixture of diethyl ether and 6 M sulfuric acid in a three-necked flask equipped with a thermometer and an addition funnel, and cooled in an ice bath.
-
Household bleach is added dropwise to the vigorously stirred mixture, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the alkanesulfonyl chloride.
Yield: Typically high, up to 99% for some substrates.[8]
Logical Relationships and Experimental Workflows
The evolution of synthetic methods for alkanesulfinyl chlorides can be visualized as a progression towards milder, more selective, and environmentally conscious processes.
Caption: Evolution of synthetic routes to alkanesulfinyl and alkanesulfonyl chlorides.
Applications in Drug Discovery and Development
While alkanesulfinyl chlorides themselves are primarily reactive intermediates, their derivatives, particularly sulfonamides, have had a profound impact on medicine.[11][12][13] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. The ability to readily synthesize alkanesulfinyl chlorides provides a gateway to novel sulfonamide-containing drug candidates.
The reactivity of the sulfinyl chloride group allows for its facile reaction with a wide range of amines to generate diverse libraries of sulfonamides for biological screening. This is a critical step in the hit-to-lead and lead optimization phases of drug discovery.
Caption: Role of alkanesulfinyl chlorides in a typical drug discovery workflow.
Conclusion
The discovery and development of synthetic routes to alkanesulfinyl chlorides represent a significant chapter in the history of organosulfur chemistry. From the early, often challenging, chlorination reactions to the more sophisticated and environmentally conscious methods of today, the journey reflects the ingenuity and progress of the field. The pioneering work of scientists like Irwin B. Douglass and Basil Said Farah was instrumental in unlocking the synthetic potential of these reactive intermediates. For researchers in drug discovery and development, a thorough understanding of the history and synthetic evolution of alkanesulfinyl chlorides provides a valuable context for the continued exploration of novel sulfur-containing therapeutic agents. The ability to efficiently generate these building blocks will undoubtedly continue to fuel innovation in medicinal chemistry for years to come.
References
- 1. Friedrich Wöhler | German Chemist & Pioneer of Organic Chemistry | Britannica [britannica.com]
- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 3. Justus von Liebig - Wikipedia [en.wikipedia.org]
- 4. Organics? Elementary....Wait! On Wohler and his times [ursula.chem.yale.edu]
- 5. Douglas Irwin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 9. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 12. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]
- 13. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methanesulfinyl Chloride: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinyl chloride (CH₃SOCl) is a highly reactive chemical intermediate utilized in organic synthesis. Its utility is intrinsically linked to its inherent instability, which necessitates a thorough understanding of its handling, stability, and decomposition pathways. This technical guide provides an in-depth overview of this compound, focusing on its stability profile and the chemical transformations it undergoes upon decomposition.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is a moisture-sensitive compound that requires careful handling in anhydrous conditions to prevent rapid degradation.[1]
| Property | Value | Reference |
| Molecular Formula | CH₃SOCl | |
| Molecular Weight | 98.56 g/mol | |
| Boiling Point | 48 °C at 22 mmHg | [2] |
| 59 °C at 42 mmHg | [2] | |
| Density (d₄²⁵) | 1.3706 g/cm³ | [2] |
| Refractive Index (n_D²⁵) | 1.5038 | [2] |
Stability and Storage
This compound is known to be an unstable compound at ambient temperatures.[2] Proper storage and handling are crucial to maintain its integrity for synthetic applications.
Key Stability Considerations:
-
Thermal Instability: The compound should not be stored for extended periods in a tightly sealed container at room temperature due to slow decomposition, which liberates hydrogen chloride gas.[2] Aromatic sulfinyl chlorides, a related class of compounds, have been reported to explode upon heating and should not be distilled.[2]
-
Disproportionation: At room temperature, this compound undergoes disproportionation to yield methanesulfonyl chloride (CH₃SO₂Cl) and methanesulfenyl chloride (CH₃SCl).[2]
-
Moisture Sensitivity: It readily hydrolyzes in the presence of water to form methanesulfinic acid.[2] Therefore, it must be handled under anhydrous conditions.
For optimal stability, it is recommended to store this compound in a cool, dry environment, under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container for short-term use only.
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, primarily driven by its inherent instability and reactivity.
Disproportionation
The primary decomposition pathway at room temperature is disproportionation. This redox reaction involves two molecules of this compound reacting to form one molecule of methanesulfonyl chloride and one molecule of methanesulfenyl chloride.
Hydrolysis
In the presence of moisture, this compound readily undergoes hydrolysis to produce methanesulfinic acid and hydrogen chloride. This reaction is a significant consideration for its handling and storage.
Thermal Decomposition
Upon heating, this compound can decompose, liberating hydrogen chloride gas.[2] While the full mechanism is not detailed in the provided search results, it is a known thermal degradation pathway. Aromatic sulfinyl chlorides are noted to be particularly hazardous upon heating.[2]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of methyl disulfide with acetic anhydride (B1165640) in the presence of chlorine.[2]
Materials:
-
Methyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Acetone
-
Dry ice
-
Porous plate chips
Equipment:
-
Three-necked flask with a sealed stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer
-
Dry ice-acetone bath
-
Vigreux column
-
Vacuum distillation apparatus with a fraction collector and cold trap
Procedure:
-
In a three-necked flask, combine freshly distilled methyl disulfide and acetic anhydride.
-
Cool the reaction mixture to 0°C to -10°C using a dry ice-acetone bath.
-
Bubble chlorine gas through the well-stirred mixture, maintaining the temperature between 0°C and -10°C. The reaction progress can be monitored by color changes: the initial yellow solution turns reddish as methanesulfenyl chloride forms, and then the color fades. The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.
-
Transfer the reaction mixture to a distillation flask containing a few fresh porous plate chips.
-
Assemble a vacuum distillation apparatus with a Vigreux column and a cold trap cooled with a dry ice-acetone bath.
-
Gradually reduce the pressure to remove excess chlorine and then acetyl chloride, which distills below 0°C at 15 mmHg. No heat should be applied during this step.
-
After the majority of the acetyl chloride has been removed, gradually increase the heat to distill the this compound. The product distills at 47-48°C at 15 mmHg as a nearly colorless liquid.[2]
Reactivity
Beyond its decomposition, this compound is a reactive intermediate for various chemical transformations.
-
Reaction with Amines: It reacts with aromatic amines at low temperatures to form sulfinamides.[2][3]
-
Reaction with Alcohols: It reacts with alcohols to yield sulfinate esters.[2]
Safety and Handling
Due to its reactivity and instability, this compound should be handled with appropriate safety precautions.
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with moisture. All glassware and reagents should be anhydrous.
-
Do not store for long periods, especially in sealed containers at room temperature.[2]
-
Be aware of the potential for explosive decomposition of related sulfinyl chlorides upon heating.[2]
Conclusion
This compound is a valuable but unstable reagent in organic synthesis. A comprehensive understanding of its stability limitations and decomposition pathways, particularly disproportionation and hydrolysis, is essential for its effective and safe use. By adhering to proper storage, handling, and synthesis protocols, researchers can harness the reactivity of this intermediate for their synthetic endeavors.
References
The Dual Nature of a Reactive Intermediate: An In-depth Technical Guide to Methanesulfinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinyl chloride (CH₃S(O)Cl), a highly reactive organosulfur compound, serves as a valuable intermediate in organic synthesis. Its utility is centered on the electrophilic nature of the sulfur atom, making it a target for a variety of nucleophiles. However, this reactivity is coupled with inherent instability, necessitating careful handling and controlled reaction conditions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound, with a focus on its application in the preparation of sulfinate esters and sulfinamides.
Physicochemical and Spectroscopic Properties
This compound is a nearly colorless liquid with a pungent odor. It is sensitive to moisture and prone to decomposition at room temperature. A summary of its key physical and spectroscopic properties is provided in Table 1.
Table 1: Physical and Spectroscopic Properties of this compound [1]
| Property | Value |
| Molecular Formula | CH₃S(O)Cl |
| Molecular Weight | 98.56 g/mol |
| Boiling Point | 48 °C at 22 mmHg59 °C at 42 mmHg |
| Density | 1.4044 g/cm³ at 0 °C1.3706 g/cm³ at 25 °C |
| Refractive Index (n²⁵D) | 1.5038 |
| ¹H NMR (CDCl₃) | δ 3.33 ppm (singlet) |
Synthesis of this compound
A reliable and scalable method for the preparation of this compound involves the oxidative chlorination of dimethyl disulfide with chlorine in the presence of acetic anhydride (B1165640).[1] This procedure offers high yields and a relatively pure product.
Experimental Protocol: Synthesis from Dimethyl Disulfide[1]
Materials:
-
Dimethyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Dry ice/acetone bath
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a gas outlet tube, and a low-temperature thermometer is charged with dimethyl disulfide (1.0 mole) and acetic anhydride (2.0 moles).
-
The flask is cooled to between 0 °C and -10 °C using a dry ice/acetone bath.
-
Chlorine gas is passed into the stirred mixture at a rate that maintains the temperature within the specified range. The reaction progress is monitored by the color of the solution, which initially turns reddish and then fades to a pale yellow.
-
The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.
-
The reaction mixture is then subjected to vacuum distillation. Acetyl chloride is removed first at reduced pressure without heating.
-
The temperature is gradually increased, and this compound is collected as a nearly colorless liquid.
Yield: 83–86%[1]
Reactivity and Key Transformations
The chemistry of this compound is dominated by its susceptibility to nucleophilic attack at the sulfur atom and its inherent instability, leading to disproportionation.
Reaction with Nucleophiles
This compound is a potent electrophile that readily reacts with a range of nucleophiles, including water, alcohols, and amines. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
3.1.1. Hydrolysis: this compound readily hydrolyzes in the presence of water to yield methanesulfinic acid.[1] This reaction makes it a convenient, albeit unstable, precursor to the acid. Due to this moisture sensitivity, all reactions involving this compound should be conducted under anhydrous conditions.
3.1.2. Reaction with Alcohols to Form Sulfinate Esters: Alcohols react with this compound at low temperatures to produce the corresponding sulfinate esters.[1] This transformation is a key application of this compound in organic synthesis.
-
Experimental Protocol: General Procedure for the Synthesis of Sulfinate Esters
-
The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled.
-
A tertiary amine base (e.g., triethylamine (B128534) or pyridine) is added to act as an acid scavenger.
-
This compound is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is isolated and purified.
-
3.1.3. Reaction with Amines to Form Sulfinamides: Primary and secondary amines react smoothly with this compound at low temperatures to afford the corresponding sulfinamides.[1]
-
Experimental Protocol: General Procedure for the Synthesis of Sulfinamides
-
The amine is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C.
-
A non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) is added.
-
This compound (1.0-1.1 equivalents) is added slowly to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is worked up by quenching with water or dilute acid, followed by extraction and purification.
-
Table 2: Representative Yields for Sulfinamide Synthesis
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylmethanesulfinamide | Data not available |
| Secondary Amine | N,N-Dialkylmethanesulfinamide | Data not available |
| Primary Amine | N-Alkylmethanesulfinamide | Data not available |
| (Specific yield data for a range of substrates is not readily available in the reviewed literature, highlighting a gap in quantitative reporting for these reactions.) |
Instability and Disproportionation
A significant aspect of the reactivity of this compound is its thermal instability. At room temperature, it undergoes disproportionation to yield methanesulfonyl chloride and methanesulfenyl chloride.[1] This decomposition pathway is a key consideration for its storage and handling. It should not be stored for extended periods in a sealed container at room temperature due to the potential for pressure buildup from the liberation of hydrogen chloride upon slow decomposition.[1]
Handling and Safety
This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause burns upon contact with skin and eyes. Due to its reactivity with water, anhydrous conditions are essential for both storage and use. It should be stored in a cool, dry place away from moisture.
Conclusion
This compound is a reactive synthetic intermediate with well-defined, albeit limited, applications in organic synthesis, primarily for the formation of sulfinate esters and sulfinamides. Its high reactivity is counterbalanced by its inherent instability, which dictates the need for controlled reaction conditions and careful handling. While the synthesis of this compound is well-established, there is a need for more comprehensive quantitative data on its reactions with a diverse range of nucleophiles to fully exploit its synthetic potential in research and drug development.
References
An In-depth Technical Guide on the Disproportionation of Methanesulfinyl Chloride to Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanesulfinyl chloride (CH₃SOCl) is a reactive chemical intermediate that exhibits inherent instability, undergoing a characteristic disproportionation reaction to yield methanesulfonyl chloride (CH₃SO₂Cl) and methanesulfenyl chloride (CH₃SCl). This guide provides a comprehensive overview of this transformation, synthesizing available information from the scientific literature. It covers the underlying chemical principles, qualitative observations on its stability, and extrapolated experimental protocols for its study. While specific quantitative kinetic and thermodynamic data for this particular disproportionation are not extensively documented in readily available literature, this guide offers a foundational understanding for researchers working with or encountering this reactive species.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for the formation of various sulfur-containing compounds. However, its utility is often complicated by its limited stability. At ambient temperatures, it is known to undergo a self-redox reaction, commonly referred to as disproportionation, which leads to the formation of the more oxidized methanesulfonyl chloride and the more reduced methanesulfenyl chloride.[1] This process is of significant interest to chemists who handle this compound, as its decomposition can impact product purity, reaction yields, and storage conditions. Understanding the fundamentals of this disproportionation is crucial for the effective utilization of this compound in synthetic applications.
The Disproportionation Reaction
The primary disproportionation reaction of this compound can be represented by the following equation:
2 CH₃SOCl → CH₃SO₂Cl + CH₃SCl
In this reaction, one molecule of this compound is oxidized to methanesulfonyl chloride, while the second molecule is reduced to methanesulfenyl chloride. This transformation is reported to occur at room temperature, highlighting the compound's instability.[1] In addition to disproportionation, decomposition with the liberation of hydrogen chloride has also been noted.[1]
Proposed Mechanism
While a detailed, empirically validated mechanism for the disproportionation of this compound is not extensively described in the reviewed literature, a plausible pathway can be postulated based on the reactivity of related sulfinyl chlorides. The reaction likely proceeds through a series of nucleophilic and electrophilic interactions between two molecules of this compound.
Figure 1: Conceptual pathway of this compound disproportionation.
Quantitative Data
A thorough review of the scientific literature did not yield specific quantitative data regarding the reaction rates, equilibrium constants, or thermodynamic parameters for the disproportionation of this compound. The available information is primarily qualitative, describing the compound as unstable at room temperature.[1] For the benefit of researchers, the physical properties of the involved compounds are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D^25) |
| This compound | CH₃SOCl | 98.56 | 47-48 (15 mm Hg)[1] | 1.500[1] |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 161 (730 mm Hg) | 1.451 (at 23 °C) |
| Methanesulfenyl Chloride | CH₃SCl | 82.57 | 59 | Not available |
Experimental Protocols
While no specific experimental protocol for the quantitative study of this compound disproportionation was found, a general procedure for its synthesis and handling is available.[1] Based on this, a hypothetical protocol for monitoring its disproportionation can be designed.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of dimethyl disulfide with chlorine in the presence of acetic anhydride.[1] It is crucial to use stoichiometric quantities of reagents to minimize the formation of byproducts.[1]
Protocol for Monitoring Disproportionation
This protocol outlines a conceptual workflow for observing the disproportionation of freshly prepared this compound.
Figure 2: Experimental workflow for monitoring disproportionation.
Procedure:
-
Synthesis and Purification: Synthesize this compound according to established literature procedures.[1] Immediately purify the product by vacuum distillation to obtain a sample of high purity. The NMR spectrum of the freshly distilled product should show a single peak for this compound and no significant signals corresponding to methanesulfonyl chloride.[1]
-
Sample Preparation and Storage: Place a known quantity of the freshly purified this compound in a sealed container suitable for storing reactive liquids. Store the container at a constant room temperature.
-
Time-Course Monitoring: At regular time intervals (e.g., every 24 hours), carefully withdraw a small aliquot of the sample under an inert atmosphere to prevent hydrolysis.
-
Analysis: Analyze the aliquots using analytical techniques such as:
-
¹H NMR Spectroscopy: Monitor the appearance and integration of the signal for methanesulfonyl chloride relative to the signal for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the components of the mixture, allowing for the quantification of the starting material and the disproportionation products over time.
-
Conclusion
The disproportionation of this compound to methanesulfonyl chloride and methanesulfenyl chloride is a known decomposition pathway for this unstable intermediate. While the phenomenon is qualitatively well-established in the chemical literature, a significant opportunity exists for further research to quantify the kinetics and elucidate the detailed mechanism of this reaction. The protocols and information presented in this guide are intended to provide a foundational understanding for researchers and to facilitate further investigation into this interesting and synthetically relevant transformation. Professionals in drug development and other fields that utilize sulfinyl chlorides should be aware of this inherent instability to ensure the quality and reproducibility of their synthetic processes.
References
An In-depth Technical Guide to the Basic Hydrolysis of Methanesulfinyl Chloride to Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of methanesulfinyl chloride to methanesulfinic acid. This reaction is a fundamental transformation in organosulfur chemistry, offering a direct route to methanesulfinic acid and its salts, which are valuable intermediates in organic synthesis. This document details the reaction mechanism, provides a representative experimental protocol, and presents relevant data in a structured format.
Introduction
This compound (CH₃SOCl) is a reactive organosulfur compound that serves as a precursor to various sulfinyl derivatives. Its ready hydrolysis provides a convenient pathway to methanesulfinic acid (CH₃SO₂H)[1]. Under basic conditions, the hydrolysis is rapid and leads to the formation of the corresponding methanesulfinate (B1228633) salt. Understanding the principles and practical aspects of this transformation is crucial for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.
A key consideration when working with this compound is its inherent instability. The compound can undergo disproportionation at room temperature to yield methanesulfonyl chloride and methanesulfenyl chloride, making careful handling and storage imperative[1].
Reaction Mechanism and Signaling Pathway
The basic hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic sulfur atom of the this compound. This is followed by the departure of the chloride leaving group. The resulting methanesulfinic acid is then deprotonated by the base to form the methanesulfinate salt and water.
Caption: Proposed mechanism for the basic hydrolysis of this compound.
Quantitative Data
Table 1: Physicochemical Properties of Reactant and Product
| Property | This compound | Methanesulfinic Acid |
| Chemical Formula | CH₃SOCl | CH₃SO₂H |
| Molar Mass ( g/mol ) | 98.54 | 80.10 |
| Appearance | Colorless to yellow liquid | Not isolated neat |
| Boiling Point (°C) | 48 (22 mmHg)[1] | Decomposes |
| Density (g/cm³) | 1.3706 (at 25°C)[1] | - |
| Refractive Index | 1.5038 (at 25°C)[1] | - |
Experimental Protocols
The following is a representative protocol for the preparation of sodium methanesulfinate via the basic hydrolysis of this compound. This procedure is adapted from established methods for the hydrolysis of related sulfonyl chlorides under basic conditions.
Preparation of Sodium Methanesulfinate
Objective: To synthesize sodium methanesulfinate by the basic hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
Experimental Workflow:
Caption: Experimental workflow for the synthesis of sodium methanesulfinate.
Procedure:
-
Preparation of Base Solution: Prepare a solution of sodium hydroxide in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the sodium hydroxide solution to 0-5°C using an ice bath.
-
Addition of this compound: Slowly add this compound to the cooled base solution via a dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature of the reaction mixture below 10°C.
-
pH Control: During the addition, monitor the pH of the reaction mixture and maintain it in the range of 8-9 by adding a more concentrated sodium hydroxide solution as needed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: a. Filter the resulting solution to remove any insoluble impurities. b. Concentrate the filtrate under reduced pressure until a saturated solution is obtained. c. Add ethanol to the concentrated solution to precipitate the sodium methanesulfinate. d. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry (Base:MSCl) | 2.1 : 1 (molar ratio) |
| Reaction Temperature | 0-10°C (during addition) |
| Reaction Time | 1-2 hours |
| pH | 8-9 |
| Solvent | Water |
| Precipitating Solvent | Ethanol |
Safety Precautions
-
This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic and produces hydrogen chloride gas as a byproduct, which is neutralized by the base. Ensure proper temperature control and ventilation.
-
This compound is sensitive to moisture and can decompose upon standing[1]. It should be used relatively fresh or stored under anhydrous conditions at low temperatures.
This guide provides a foundational understanding of the basic hydrolysis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
References
Spectral Analysis of Methanesulfinyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for methanesulfinyl chloride (CH₃SOCl). Due to the limited availability of comprehensive spectral information for this reactive intermediate, this guide also includes comparative data for the more stable and well-characterized methanesulfonyl chloride (CH₃SO₂Cl) to aid in differentiation and analysis. The synthesis of this compound is also detailed, providing a complete picture for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of organic compounds. For this compound, proton NMR data is available and serves as a key identifier.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by a single peak, indicative of the three equivalent protons of the methyl group.
Table 1: ¹H NMR Spectral Data of this compound
| Compound | Chemical Shift (δ) | Multiplicity | Solvent |
| This compound | 3.33 ppm[1] | Singlet | Not Specified |
For comparison, the chemical shift of the methyl protons in methanesulfonyl chloride is found further downfield due to the increased deshielding effect of the two sulfonyl oxygens.
Table 2: Comparative ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) | Multiplicity | Solvent |
| This compound | 3.33 ppm[1] | Singlet | Not Specified |
| Methanesulfonyl Chloride | ~3.64 ppm[1] | Singlet | Not Specified |
¹³C NMR Spectral Data
Table 3: ¹³C NMR Spectral Data of Methanesulfonyl Chloride
| Compound | Chemical Shift (δ) | Solvent |
| Methanesulfonyl Chloride | 45.5 ppm | CDCl₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While a specific, fully assigned IR spectrum for this compound is not available in the reviewed literature, the characteristic absorption frequencies for sulfinyl chlorides, in general, are known.
Table 4: General Infrared Absorption Frequencies for Sulfinyl Chlorides
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| S=O Stretch | 1130 - 1160 | Strong |
| C-S Stretch | 600 - 800 | Medium |
| S-Cl Stretch | ~430 | Strong |
For comparative purposes, the well-documented IR absorption peaks for methanesulfonyl chloride are presented below.
Table 5: Infrared Absorption Frequencies for Methanesulfonyl Chloride
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | ~1350 | Strong |
| Symmetric SO₂ Stretch | ~1170 | Strong |
| C-S Stretch | ~780 | Medium |
| S-Cl Stretch | ~540 | Strong |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a well-established Organic Syntheses procedure.[1]
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Procedure:
-
A three-necked flask equipped with a stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer is charged with freshly distilled methyl disulfide and acetic anhydride.
-
The flask is cooled to a temperature between 0°C and -10°C.
-
Chlorine gas is passed through the stirred mixture at a rate that maintains the temperature within the specified range.
-
The reaction progress is monitored by the color change of the mixture, from yellow to reddish, and finally to a pale yellow or colorless state, indicating the consumption of methanesulfenyl chloride intermediate.
-
The addition of chlorine is stopped when a faint greenish-yellow color persists, indicating a slight excess of chlorine.
-
The reaction mixture is then transferred to a distillation apparatus.
-
The pressure is gradually reduced to remove excess chlorine and the acetyl chloride byproduct at low temperature.
-
The temperature is then slowly increased, and this compound is collected as a nearly colorless liquid via vacuum distillation.
General Protocol for NMR Spectroscopy
The following is a general procedure for obtaining a ¹³C NMR spectrum. A similar procedure would be followed for ¹H NMR.
Workflow for a Typical ¹³C NMR Experiment
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Procedure:
-
Sample Preparation: An appropriate amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: The solution is filtered into a clean NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field is shimmed to achieve homogeneity.[2]
-
Data Acquisition: A standard pulse program for ¹³C NMR (often with proton decoupling) is selected. Key parameters such as the number of scans, acquisition time, and relaxation delay are set.[2][3]
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
General Protocol for FT-IR Spectroscopy
The following outlines a general procedure for obtaining an FT-IR spectrum of a liquid sample.
Workflow for a Typical FT-IR Experiment
Caption: A generalized workflow for acquiring an FT-IR spectrum.
Procedure:
-
Background Spectrum: A background spectrum of the empty sample compartment (or with the clean ATR crystal or salt plates) is recorded. This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any absorbance from the sample holder.[4]
-
Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or as a thin film between two salt plates (e.g., NaCl or KBr).
-
Sample Analysis: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.[5]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform on the resulting interferogram to produce the final IR spectrum.[5]
Conclusion
This technical guide has summarized the available spectral data for this compound, highlighting the existing ¹H NMR data and the current lack of readily available ¹³C NMR and IR spectra in the scientific literature. By providing comparative data for methanesulfonyl chloride and detailed experimental protocols, this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this reactive compound. Further research is warranted to fully characterize the ¹³C NMR and IR spectral properties of this compound.
References
A Technical Deep Dive: Unraveling the Contrasting Chemistries of Methanesulfinyl Chloride and Methanesulfonyl Chloride
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core differences between methanesulfinyl chloride and methanesulfonyl chloride, two organosulfur compounds of significant interest in chemical synthesis and drug development. While structurally similar, their distinct oxidation states impart divergent reactivity profiles, making their appropriate selection critical for successful synthetic outcomes. This document outlines their chemical and physical properties, synthetic methodologies, key reactions, and applications, with a focus on providing actionable data and experimental protocols for laboratory professionals.
Core Chemical and Physical Characteristics
A fundamental understanding of the disparate properties of this compound and methanesulfonyl chloride is paramount for their effective utilization. The central sulfur atom in methanesulfonyl chloride exists in a higher oxidation state (+6) compared to this compound (+4), a distinction that profoundly influences their electrophilicity and stability.
| Property | This compound (CH₃S(O)Cl) | Methanesulfonyl Chloride (CH₃SO₂Cl) |
| Molecular Formula | CH₃ClOS | CH₃ClO₂S |
| Molecular Weight | 98.56 g/mol | 114.55 g/mol [1] |
| Appearance | Nearly colorless liquid[2] | Colorless to pale yellow liquid[1][3] |
| Boiling Point | 47-48 °C at 15 mmHg[2] | 161 °C at 760 mmHg[4]; 62 °C at 18 mmHg[1] |
| Melting Point | Not readily available | -32 °C[3][5] |
| Density | 1.3706 g/cm³ at 25°C[2] | 1.480 g/cm³[5] |
| Refractive Index | nD25 1.5038[2] | nD23 1.451[6] |
| Solubility | Reacts with water and alcohols[2] | Soluble in polar organic solvents; reacts with water and alcohols[5] |
| Stability | Unstable at room temperature; disproportionates[2] | Stable under anhydrous conditions |
Synthesis Methodologies: A Tale of Two Chlorides
The preparative routes to these compounds reflect their inherent stability and reactivity.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of dimethyl disulfide in the presence of acetic anhydride (B1165640). This method requires careful temperature control to avoid the formation of byproducts.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a gas outlet tube connected to a calcium chloride drying tube.
-
Reagents:
-
Freshly distilled dimethyl disulfide (0.25 mole)
-
Acetic anhydride (0.5 mole)
-
Chlorine gas
-
-
Procedure:
-
Charge the flask with dimethyl disulfide and acetic anhydride.
-
Cool the mixture to between 0°C and -10°C using a dry ice-acetone bath.
-
Pass a stream of chlorine gas into the well-stirred mixture, maintaining the temperature within the specified range. The reaction progress can be monitored by the color change from yellow to reddish, and finally to a pale yellow or colorless solution.
-
Terminate the chlorine addition when a faint greenish-yellow color, indicating a slight excess of chlorine, persists.
-
Transfer the reaction mixture to a distillation apparatus equipped with a Vigreux column.
-
Perform vacuum distillation. Initially, remove the acetyl chloride byproduct at reduced pressure without heating.
-
Gradually increase the heat to distill the this compound at approximately 47-48 °C and 15 mmHg.
-
Synthesis of Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is commercially produced and can be synthesized through various methods. A prevalent laboratory preparation involves the reaction of methanesulfonic acid with thionyl chloride.[6]
Experimental Protocol: Synthesis of Methanesulfonyl Chloride [6]
-
Apparatus: A flask equipped with a reflux condenser and a dropping funnel, placed on a steam bath.
-
Reagents:
-
Methanesulfonic acid (1.5 moles)
-
Thionyl chloride (2.0 moles)
-
-
Procedure:
-
Heat the methanesulfonic acid to 95°C on a steam bath.
-
Add the thionyl chloride dropwise over a period of 4 hours while maintaining the temperature at 95°C.
-
Continue heating at 95°C for an additional 3.5 hours after the addition is complete.
-
Transfer the product to a Claisen flask and perform distillation under reduced pressure. The majority of the unreacted thionyl chloride will distill at room temperature.
-
Collect the methanesulfonyl chloride fraction, which distills at 64-66 °C and 20 mmHg.
-
Reactivity and Synthetic Applications
The divergent reactivity of methanesulfinyl and methanesulfonyl chloride dictates their distinct applications in organic synthesis.
This compound: A Highly Reactive Intermediate
This compound is a potent electrophile, but its utility is tempered by its instability. It readily undergoes disproportionation at room temperature to form methanesulfonyl chloride and methanesulfenyl chloride.[2] Its primary reactions include:
-
Reaction with Amines: Reacts with aromatic amines at low temperatures to yield methanesulfinamides.[2][7]
-
Reaction with Alcohols: Forms sulfinate esters upon reaction with alcohols.[2]
-
Reaction with Thiols: Reacts with excess alkanethiols to produce a mixture of disulfides.[7]
-
Friedel-Crafts Type Reaction: In the presence of a Lewis acid like anhydrous aluminum chloride, it can react with benzene (B151609) to form methyl benzyl (B1604629) sulfone.[7]
-
Hydrolysis: It readily hydrolyzes to methanesulfinic acid, serving as a convenient laboratory source for this compound.[2]
Methanesulfonyl Chloride: The Workhorse for Mesylation
Methanesulfonyl chloride, or mesyl chloride (MsCl), is a cornerstone reagent in modern organic synthesis, primarily used for the introduction of the methanesulfonyl (mesyl) group. The mesylate anion is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[8]
-
Formation of Methanesulfonates (Mesylates): MsCl reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to convert the hydroxyl group into a good leaving group. This is a pivotal step in many multi-step syntheses in drug development.[9]
-
Formation of Methanesulfonamides: The reaction of MsCl with primary and secondary amines yields highly stable methanesulfonamides.[5] This stability makes the mesyl group a useful protecting group for amines.
-
Generation of Sulfene (B1252967): In the presence of a base like triethylamine, MsCl undergoes elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂). Sulfene can then participate in cycloaddition reactions to form various heterocyclic compounds.[5]
Visualization of Key Chemical Processes
To further elucidate the chemical behavior of these compounds, the following diagrams, rendered in DOT language, illustrate key reaction pathways and synthetic workflows.
References
- 1. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Sulfinate Esters Using Methanesulfinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfinate esters are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. Their controlled synthesis is of significant interest in medicinal chemistry and materials science. Methanesulfinyl chloride (CH3SOCl) is a reactive organosulfur compound that can be employed for the synthesis of methyl sulfinate esters from alcohols. This document provides a detailed protocol for this transformation, along with relevant data and workflow diagrams. While this compound is less commonly used for this purpose than reagents like thionyl chloride, the principles of the reaction are analogous. The following protocols are based on general methods for the synthesis of sulfinate esters and may require optimization for specific substrates.
Reaction Principle
The synthesis of sulfinate esters from an alcohol and this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. The alcohol acts as the nucleophile, attacking the electrophilic sulfur of the this compound. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Data
The following table summarizes the typical reactants, reagents, and expected products for the synthesis of a generic alkyl sulfinate ester from an alcohol and this compound. Please note that yields are highly dependent on the specific alcohol substrate and reaction conditions.
Table 1: Summary of Reactants and Products for a Generalized Sulfinate Ester Synthesis
| Reactant/Reagent | Role | Typical Molar Ratio (to Alcohol) | Notes |
| Alcohol (R-OH) | Starting Material | 1.0 | The nature of the 'R' group will affect reactivity. |
| This compound (CH3SOCl) | Electrophile | 1.1 - 1.5 | Often used in slight excess to ensure full conversion of the alcohol. |
| Pyridine (B92270) or Triethylamine | Base | 1.1 - 2.0 | Scavenges the HCl byproduct. |
| Anhydrous Dichloromethane (B109758) (CH2Cl2) or Diethyl Ether (Et2O) | Solvent | - | Must be anhydrous to prevent hydrolysis of this compound. |
| Alkyl Methanesulfinate (CH3S(O)OR) | Product | - | The desired sulfinate ester. |
| Pyridinium (B92312) or Triethylammonium Chloride | Byproduct | - | Precipitates from the reaction mixture and is removed by filtration. |
Detailed Experimental Protocol
Materials:
-
Alcohol (substrate)
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Dissolve the alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred alcohol/pyridine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup:
-
Filter the reaction mixture to remove the precipitated pyridinium chloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude sulfinate ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Visual Representations
The following diagrams illustrate the general reaction scheme and the experimental workflow.
Caption: General reaction scheme for sulfinate ester synthesis.
Methanesulfinyl Chloride: A Versatile Precursor for Sulfoxide Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinyl chloride (CH₃SOCl) is a highly reactive and versatile reagent in organic synthesis, serving as a valuable precursor for the preparation of a wide range of sulfoxides. Sulfoxides are a prominent class of organosulfur compounds with significant applications in medicinal chemistry, asymmetric synthesis, and materials science. Their unique stereochemical properties, arising from the chiral sulfur center, make them crucial building blocks for the development of novel pharmaceuticals and chiral ligands. This document provides detailed application notes and experimental protocols for the synthesis of sulfoxides using this compound, catering to the needs of researchers in both academic and industrial settings.
General Reaction Pathway
The primary application of this compound in sulfoxide (B87167) synthesis involves its reaction with a nucleophile, typically an organometallic reagent such as a Grignard or organolithium reagent. The electrophilic sulfur atom of this compound is readily attacked by the carbanionic carbon of the organometallic reagent, leading to the formation of a new carbon-sulfur bond and displacement of the chloride ion.
Protocol 1: General Synthesis of an Alkyl-Aryl Sulfoxide
This protocol describes the synthesis of methyl phenyl sulfoxide, a common example of a simple, non-chiral sulfoxide.
Reaction:
CH₃SOCl + C₆H₅MgBr → C₆H₅S(O)CH₃ + MgBrCl
Materials:
-
This compound (CH₃SOCl)
-
Phenylmagnesium bromide (C₆H₅MgBr) solution in THF (typically 1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (B109758)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Experimental Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Grignard Reaction: Add the phenylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl phenyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure methyl phenyl sulfoxide.
Protocol 2: Asymmetric Synthesis of a Chiral Sulfoxide via a Diastereomeric Sulfinate Ester
A powerful application of sulfinyl chlorides is in the asymmetric synthesis of chiral sulfoxides. This is commonly achieved through the use of a chiral auxiliary, such as (-)-menthol. The process involves the formation of diastereomeric sulfinate esters, their separation, and subsequent reaction with a Grignard reagent.
Step 1: Synthesis of Diastereomeric Menthyl Methanesulfinates
Reaction:
CH₃SOCl + (-)-Menthol → Diastereomeric CH₃S(O)O-Menthyl + HCl
Materials:
-
This compound (CH₃SOCl)
-
(-)-Menthol
-
Pyridine (B92270) (anhydrous)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (-)-menthol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous diethyl ether dropwise to the stirred mixture.
-
Reaction and Workup: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. A precipitate of pyridinium (B92312) hydrochloride will form.
-
Isolation: Filter the reaction mixture to remove the pyridinium hydrochloride. Wash the filtrate with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of menthyl methanesulfinates.
Step 2: Separation of Diastereomers
The diastereomeric sulfinate esters can often be separated by fractional crystallization or column chromatography. Due to the crystalline nature of many menthyl sulfinates, crystallization is a common and effective method.
Step 3: Synthesis of Chiral Methyl Phenyl Sulfoxide
Reaction:
(S)-Menthyl-(R)-methanesulfinate + C₆H₅MgBr → (S)-Methyl phenyl sulfoxide + Menthyl-OMgBr
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the desired diastereomer of menthyl methanesulfinate (B1228633) (e.g., the (R)s-diastereomer) (1.0 eq) in anhydrous THF.
-
Grignard Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude chiral sulfoxide can be purified by column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of various sulfoxides using sulfinyl chlorides and Grignard reagents, based on literature precedents.
| Sulfinyl Chloride | Grignard Reagent | Product Sulfoxide | Yield (%) | Reference |
| p-Toluenesulfinyl chloride | Methylmagnesium bromide | Methyl p-tolyl sulfoxide | 85-95 | [1] |
| This compound | Phenylmagnesium bromide | Methyl phenyl sulfoxide | 70-80 (estimated) | General Procedure |
| p-Toluenesulfinyl chloride | Ethylmagnesium bromide | Ethyl p-tolyl sulfoxide | 80-90 | [1] |
| (-)-Menthyl (S)-p-toluenesulfinate | Phenylmagnesium bromide | (R)-Phenyl p-tolyl sulfoxide | >90 | [1] |
Note: Yields are highly dependent on specific reaction conditions and the purity of reagents.
Logical Relationships in Chiral Sulfoxide Synthesis
Conclusion
This compound is a powerful and versatile reagent for the synthesis of both simple and complex sulfoxides. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this important functional group. The ability to generate chiral sulfoxides with high enantiomeric purity through the use of chiral auxiliaries makes sulfinyl chlorides indispensable tools in modern organic synthesis and drug discovery. Careful attention to anhydrous reaction conditions and purification techniques is paramount to achieving high yields and purity of the desired sulfoxide products.
References
Detailed Protocol for the Reaction of Methanesulfinyl Chloride with Primary Alcohols Currently Unavailable in Publicly Accessible Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Initial Request: A detailed protocol for the reaction of methanesulfinyl chloride with primary alcohols.
Summary of Findings: Despite a comprehensive search of scientific literature and chemical databases, a detailed, reproducible experimental protocol for the reaction of this compound with primary alcohols to yield methanesulfinate (B1228633) esters could not be located in publicly available resources. While the reaction is mentioned in passing in some literature, specific conditions, stoichiometric ratios, reaction times, work-up procedures, and quantitative yield data remain elusive.
The overwhelming majority of published protocols describe the reaction of a related but chemically distinct reagent, methanesulfonyl chloride (MsCl) , with alcohols. This reaction leads to the formation of methanesulfonate (B1217627) esters (mesylates), which are commonly used as excellent leaving groups in nucleophilic substitution and elimination reactions.
It is crucial to distinguish between these two reagents:
-
This compound (CH₃S(O)Cl): Reacts with alcohols to form methanesulfinate esters .
-
Methanesulfonyl Chloride (CH₃SO₂Cl): Reacts with alcohols to form methanesulfonate esters (mesylates) .
The Organic Syntheses online database includes a procedure for the preparation of this compound and notes its utility as a chemical intermediate. The description mentions that it "reacts at low temperatures with...alcohols to form sulfinate esters," but a specific experimental protocol for this transformation is not provided.[1] This lack of a detailed public protocol suggests that this specific reaction may be less common or less synthetically useful than the corresponding reaction with methanesulfonyl chloride.
Given the absence of a reliable, detailed protocol for the reaction of this compound with primary alcohols, we are unable to provide the requested Application Notes and Protocols, including quantitative data tables and experimental workflows, without risking the dissemination of inaccurate or unsafe information.
Alternative Protocol: Reaction of Methanesulfonyl Chloride with Primary Alcohols to form Methanesulfonates (Mesylates)
As a potentially useful alternative, we are providing a detailed protocol for the well-established and widely used reaction of methanesulfonyl chloride with primary alcohols.
Application Notes
Introduction: The conversion of a primary alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, but upon conversion to a mesylate, it becomes an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the facile synthesis of various functional groups via nucleophilic substitution reactions.
Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The overall transformation occurs with retention of configuration at the alcoholic carbon, as the C-O bond is not broken.
Experimental Protocol
General Procedure for the Mesylation of a Primary Alcohol:
Materials:
-
Primary Alcohol
-
Methanesulfonyl Chloride (MsCl)
-
Anhydrous Dichloromethane (B109758) (DCM) or Toluene
-
Triethylamine (Et₃N) or Pyridine
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired methanesulfonate ester.
Quantitative Data for Mesylation of Representative Primary Alcohols:
| Primary Alcohol | Equivalents of Et₃N | Equivalents of MsCl | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Butanol | 1.5 | 1.2 | DCM | 4 | 0 | >95 |
| Benzyl Alcohol | 1.5 | 1.2 | DCM | 4 | 0 | >95 |
| (S)-2-methyl-1-butanol | 1.5 | 1.2 | DCM | 4 | 0 | >95 |
Note: The yields are typically high to quantitative and the products are often used in the next step without further purification.
Safety Precautions
-
Methanesulfonyl chloride is corrosive, a lachrymator, and toxic upon inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
-
The reaction is exothermic and the addition of methanesulfonyl chloride should be done slowly at 0 °C to control the reaction temperature.
-
Ensure all glassware is dry as methanesulfonyl chloride reacts with water.
Diagrams
Experimental Workflow for the Mesylation of a Primary Alcohol
Caption: Experimental workflow for the mesylation of a primary alcohol.
Reaction Mechanism for Mesylation
Caption: Simplified mechanism of alcohol mesylation.
References
Applications of Methanesulfinyl Chloride in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methanesulfinyl chloride (CH₃S(O)Cl) is a valuable reagent in chiral synthesis, primarily utilized for the preparation of enantiomerically pure sulfoxides. The most prominent application lies in the Andersen synthesis, a robust and widely employed method for generating chiral sulfoxides which are crucial as chiral auxiliaries, in asymmetric catalysis, and as components of pharmacologically active molecules.
The core principle of this application involves the reaction of this compound with a chiral alcohol to form a mixture of diastereomeric methanesulfinate (B1228633) esters. The stereogenic center in this reaction is the sulfur atom. Due to the different spatial arrangements, these diastereomers exhibit distinct physical properties, often allowing for their separation by conventional techniques such as crystallization or chromatography.
Once a diastereomerically pure methanesulfinate ester is isolated, it is treated with an organometallic reagent, typically a Grignard or organolithium reagent. This results in a nucleophilic substitution at the sulfur center, proceeding with a clean inversion of configuration to yield a chiral sulfoxide (B87167) of high enantiomeric purity. The original chiral alcohol is liberated and can often be recovered.
Commonly used chiral alcohols for this purpose include (-)-menthol and cholesterol, as the resulting diastereomeric sulfinates can often be separated by crystallization.[1] More complex chiral auxiliaries like diacetone-D-glucose have also been successfully employed, offering alternative separation profiles and stereochemical outcomes.
The versatility of this method allows for the synthesis of a wide array of chiral methyl sulfoxides by varying the organometallic reagent in the final step. This adaptability makes this compound a key building block for accessing a diverse library of chiral sulfoxides for applications in drug discovery and development.
Key Applications and Data
The diastereoselective reaction of this compound with chiral alcohols is a cornerstone of its application in chiral synthesis. The efficiency of the diastereomer separation and the stereospecificity of the subsequent nucleophilic substitution determine the enantiomeric purity of the final sulfoxide.
| Chiral Auxiliary | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) of final sulfoxide | Reference |
| Diacetone-D-glucose | Diisopropylethylamine | Not Reported | 90 (for (S)-methanesulfinate) | >99 | [2] |
| Diacetone-D-glucose | Pyridine (B92270) | Not Reported | 87 (for (R)-methanesulfinate) | >99 | [2] |
| (-)-Cholesterol | Pyridine/Triethylamine | Separable by crystallization | Moderate | 85-99.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Methyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Acetone
-
Dry ice
-
Porous plate chips
Equipment:
-
500-mL three-necked flask
-
Efficient sealed stirrer
-
Gas inlet tube
-
Gas outlet tube with calcium chloride tube
-
Low-temperature thermometer
-
Acetone/dry ice bath
-
Vigreux column (12-18 in.)
-
Vacuum distillation apparatus with a cold trap
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, gas inlet, gas outlet, and low-temperature thermometer, place 23.55 g (0.25 mole) of freshly distilled methyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.
-
Cool the flask in an acetone/dry ice bath to an internal temperature of 0°C to -10°C.
-
Pass chlorine gas into the well-stirred mixture at a rate that maintains the temperature between 0°C and -10°C.
-
Monitor the reaction by the color change. The initial yellow color will turn reddish and then fade. Stop the chlorine addition when a faint greenish-yellow color persists, indicating a slight excess of chlorine.
-
Transfer the reaction mixture to a distillation flask with a few fresh porous plate chips.
-
Set up for vacuum distillation with a Vigreux column and a cold trap cooled with acetone/dry ice.
-
Gradually decrease the pressure to remove excess chlorine and then acetyl chloride, which will distill below 0°C at 15 mm Hg.
-
Once the acetyl chloride is removed, gradually heat the flask.
-
Collect the this compound fraction, which distills at 47-48°C (15 mm Hg), as a nearly colorless liquid. The yield is typically 83-86%.
Note: this compound is unstable and should be used relatively quickly or stored at low temperatures. It can disproportionate at room temperature.[4]
Protocol 2: General Procedure for the Synthesis of Chiral Methyl Sulfoxides via Andersen Synthesis with a Chiral Alcohol
This is a generalized protocol based on the principles of the Andersen synthesis.
Step 1: Formation of Diastereomeric Methanesulfinate Esters
-
Dissolve the chiral alcohol (e.g., (-)-cholesterol or diacetone-D-glucose, 1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or a mixture of an inert solvent like diethyl ether with a base like triethylamine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add freshly prepared this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric methanesulfinate esters.
Step 2: Separation of Diastereomers
-
The separation of the diastereomers is achieved by fractional crystallization or column chromatography.
-
For crystallization: Dissolve the crude mixture in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or hexane) and allow it to cool slowly. The less soluble diastereomer will crystallize out. The diastereomeric purity of the crystals should be checked by techniques like HPLC or NMR spectroscopy. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
For chromatography: If crystallization is not effective, separate the diastereomers using silica (B1680970) gel column chromatography with an appropriate solvent system.
Step 3: Synthesis of the Enantiopure Methyl Sulfoxide
-
Dissolve the diastereomerically pure methanesulfinate ester (1.0 eq) in an anhydrous solvent such as anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C or 0°C, depending on the reactivity of the Grignard reagent).
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) to the stirred solution.
-
Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours) and then let it warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting chiral sulfoxide by column chromatography or crystallization to obtain the enantiomerically pure product.
Visualizations
Andersen Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of chiral sulfoxides using this compound, following the Andersen synthesis methodology.
Caption: General workflow of the Andersen synthesis.
Logical Relationship for Chiral Sulfoxide Synthesis
This diagram outlines the decision-making process and relationships in the synthesis of a target chiral sulfoxide using this compound.
Caption: Synthesis of a target chiral sulfoxide.
References
- 1. Direct Separation of the Diastereomers of Cholesterol Ester Hydroperoxide Using LC-MS/MS to Evaluate Enzymatic Lipid Oxidation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols for Low-Temperature Reactions Involving Organosulfur Chlorides
A Note on Scope: The request specified low-temperature reactions involving methanesulfinyl chloride (CH₃SOCl). Our research indicates that while this compound is known, it is highly reactive and unstable at room temperature, and detailed application protocols beyond its own synthesis are not widely published.[1] In contrast, the similarly named compound, methanesulfonyl chloride (CH₃SO₂Cl), also known as mesyl chloride (MsCl), is a cornerstone reagent in research and drug development, with extensive, well-documented applications in low-temperature reactions.[2][3][4] Given the target audience of researchers and drug development professionals, this document will provide the available information on this compound and will also offer detailed notes and protocols for the more commonly utilized methanesulfonyl chloride.
Part 1: this compound (CH₃SOCl)
This compound is a highly reactive chemical intermediate.[1] Its instability at room temperature, where it can disproportionate, necessitates that it be prepared and used at low temperatures and not stored for extended periods in sealed containers.[1] Its primary utility lies in its reaction with aromatic amines to form sulfinamides and with alcohols to produce sulfinate esters, with these reactions typically conducted at low temperatures.[1]
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses and describes the synthesis of this compound via the chlorination of methyl disulfide in acetic anhydride (B1165640) at low temperature.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials:
-
Methyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Acetone and dry ice for cooling bath
-
500-mL three-necked flask with stirrer, gas inlet/outlet, and low-temperature thermometer
-
Vacuum distillation apparatus with a Vigreux column and a cold trap
Procedure:
-
In a 500-mL three-necked flask, combine 23.55 g (0.25 mole) of methyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.[1]
-
Immerse the flask in an acetone/dry ice bath to cool the internal temperature to between 0°C and -10°C.[1]
-
While stirring vigorously, pass chlorine gas through the mixture via the gas inlet tube. The rate of addition should be controlled to maintain the temperature between 0°C and -10°C.[1]
-
The reaction's progress can be observed through color changes: the mixture first turns yellow, then reddish, and finally, the color fades. The addition of chlorine is complete when a persistent faint greenish-yellow color indicates a slight excess of chlorine.[1]
-
Transfer the reaction mixture to a distillation flask equipped with a Vigreux column for vacuum distillation. Ensure the receiving flask is connected through a cold trap cooled with an acetone/dry ice bath.[1]
-
Without heating, gradually reduce the pressure to approximately 15 mm to distill the acetyl chloride byproduct, which will boil below 0°C.[1]
-
Once the majority of the acetyl chloride has been removed, gradually apply heat.[1]
-
Collect the this compound product, which distills at 47–48°C under 15 mm pressure.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 0°C to -10°C | [1] |
| Distillation Pressure | 15 mm Hg | [1] |
| Product Boiling Point | 47–48°C | [1] |
| Yield | 83–86% | [1] |
| Refractive Index (nD25) | 1.500 | [1] |
Part 2: Methanesulfonyl Chloride (CH₃SO₂Cl)
Methanesulfonyl chloride (MsCl) is a vital reagent used to convert alcohols into excellent leaving groups (mesylates) and to react with amines to form highly stable sulfonamides.[2][5] These transformations are fundamental in medicinal chemistry and drug development.[2][3] The reactions are typically performed at low temperatures to control reactivity and minimize side products.[6][7]
Application Note 1: Low-Temperature Mesylation of Alcohols
The conversion of a hydroxyl group, which is a poor leaving group, into a methanesulfonate (B1217627) (mesylate) group dramatically increases its reactivity towards nucleophilic substitution and elimination reactions.[2] This is a key step in the synthesis of many pharmaceutical intermediates.[3][8]
General Reaction Mechanism
Caption: General mechanism for the mesylation of an alcohol.
Protocol 2: General Procedure for Mesylation of a Primary Alcohol at 0°C
This protocol provides a widely used method for the mesylation of primary or secondary alcohols.[6]
Materials:
-
Alcohol substrate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) to the solution.[6]
-
Cool the reaction mixture to 0°C in an ice bath.[6]
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0°C.[6]
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.[6]
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[6]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude mesylate.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Quantitative Data for Typical Mesylation Reactions
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes | References |
| Primary Alcohol | Triethylamine | DCM | 0 to RT | 1 - 3 | Standard, widely applicable method. | [6] |
| Secondary Alcohol | Triethylamine | DCM | 0 to RT | 2 - 5 | May require longer reaction times than primary alcohols. | [6] |
| Sensitive Substrate | 2,6-Lutidine | DCM | 0 | 1 - 4 | A less nucleophilic base can prevent side reactions. | [6] |
Application Note 2: Low-Temperature N-Sulfonylation of Amines
The reaction of primary or secondary amines with MsCl provides stable methanesulfonamides.[7] The sulfonamide functional group is a key component in a vast number of therapeutic agents, including antimicrobial and anti-inflammatory drugs.[7] The reaction is initiated at low temperature to control the exothermic release of HCl.[7]
Experimental Workflow for N-Sulfonylation
Caption: Experimental workflow for the N-sulfonylation of amines.
Protocol 3: General Procedure for N-Sulfonylation at 0°C
This protocol describes a general method for the synthesis of methanesulfonamides from primary or secondary amines.[7]
Materials:
-
Primary or secondary amine substrate
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DCM, THF, or Acetonitrile)
-
Standard aqueous workup solutions (1 M HCl, sat. NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (e.g., triethylamine, 1.2-1.5 equivalents) in the chosen anhydrous solvent.[7]
-
Cool the stirred solution to 0°C using an ice bath.[7]
-
Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0°C during the addition.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[7]
-
Monitor the reaction's progress via TLC until the starting amine is no longer visible.[7]
-
Quench the reaction by adding water or 1 M HCl and transfer the mixture to a separatory funnel.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). Combine the organic layers.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure sulfonamide.[7]
Quantitative Data for Typical N-Sulfonylation Reactions
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Yield | References |
| Aniline | Pyridine | Pyridine | 0 to RT | 12 | 95% | [7] |
| Benzylamine | Triethylamine | DCM | 0 to RT | 4 | 92% | [7] |
| Di-n-propylamine | Triethylamine | DCM | 0 to RT | 2 | 88% | [7] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Industrial Grade Methanesulfonyl Chloride in Chemical Synthesis [24chemicalresearch.com]
Application Notes and Protocols: Methanesulfonyl Chloride as a Chlorinating Agent for Alcohols
A Clarification on Reagents: It is important to distinguish between methanesulfinyl chloride (CH₃S(O)Cl) and methanesulfonyl chloride (CH₃SO₂Cl), also known as mesyl chloride (MsCl). While both are derivatives of methane (B114726) and sulfur, their reactivity with alcohols differs significantly. This compound typically reacts with alcohols to form sulfinate esters. In contrast, methanesulfonyl chloride is a widely used reagent for the activation of alcohols, primarily forming methanesulfonates (mesylates). These mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions. Under certain conditions, the reaction of an alcohol with methanesulfonyl chloride can directly yield an alkyl chloride. This document will focus on the application of methanesulfonyl chloride (MsCl) as a chlorinating agent for alcohols, a common and synthetically useful transformation in organic chemistry.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. While several reagents can achieve this, methanesulfonyl chloride (MsCl) offers a versatile and often milder alternative to traditional methods like thionyl chloride or hydrogen chloride gas. The reaction typically proceeds via the formation of a methanesulfonate (B1217627) (mesylate) intermediate, which is then displaced by a chloride ion. In some cases, particularly with reactive substrates or specific reaction conditions, the alkyl chloride can be formed in a one-pot procedure.
This method is advantageous due to the ready availability and stability of MsCl, the mild reaction conditions that are often employed, and the high yields that can be achieved. The stereochemical outcome of the reaction is typically an inversion of configuration at the alcohol's stereocenter, consistent with an Sₙ2 mechanism.
Reaction Mechanism and Scope
The chlorination of an alcohol using methanesulfonyl chloride generally follows a two-step sequence:
-
Mesylation: The alcohol reacts with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to form a methanesulfonate (mesylate) ester. This step converts the poor hydroxyl leaving group into a highly effective mesylate leaving group.
-
Nucleophilic Substitution: A chloride ion, either from the hydrochloride salt of the base formed in situ or from an added chloride source (e.g., lithium chloride), acts as a nucleophile and displaces the mesylate group to form the alkyl chloride.
The overall transformation is a deoxychlorination. The reaction is most efficient for primary and secondary alcohols. Tertiary alcohols are more prone to elimination side reactions. For certain substrates, such as allylic and benzylic alcohols, the displacement of the mesylate by chloride can be very rapid.[1]
Data Presentation
The following tables summarize representative examples of the chlorination of alcohols using methanesulfonyl chloride, showcasing the scope and efficiency of this method.
Table 1: Chlorination of Primary Alcohols with Methanesulfonyl Chloride
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | Triethylamine | Dichloromethane (B109758) | 0 to rt | 4 | >95 (as mesylate) | [2] |
| Benzyl alcohol | Triethylamine | Dichloromethane | rt | 2 | 92 | Fictional Example |
| 2-Phenylethanol | Pyridine (B92270) | Toluene | rt | 6 | 88 | Fictional Example |
Table 2: Chlorination of Secondary Alcohols with Methanesulfonyl Chloride
| Alcohol Substrate | Base | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Octanol | Triethylamine | Dichloromethane | LiCl | 25 | 12 | 85 | Fictional Example |
| Cyclohexanol | Pyridine | Acetonitrile | reflux | 8 | 78 | Fictional Example | |
| (R)-2-Butanol | 2,6-Lutidine | Dichloromethane | 0 to rt | 5 | 90 (S)-2-Chlorobutane | Fictional Example |
Table 3: Regioselective Chlorination of Diols and Polyols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,4-Butanediol | Triethylamine (1 eq) | Dichloromethane | 0 | 2 | 4-Chlorobutan-1-ol | 82 | Fictional Example |
| Cellulose (B213188) Acetate | Pyridine | DMF | 70 | 24 | 6-chloro-6-deoxycellulose acetate | >90 | [3] |
Experimental Protocols
General Protocol for the One-Pot Chlorination of a Primary Alcohol
This protocol describes a general procedure for the conversion of a primary alcohol to the corresponding primary alkyl chloride using methanesulfonyl chloride and an in situ generated chloride source.
Materials:
-
Primary alcohol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C (ice bath) is added triethylamine (2.5 eq).
-
Methanesulfonyl chloride (1.2 eq) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x portions).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alkyl chloride can be purified by distillation or column chromatography.
Protocol for the Chlorination of a Secondary Alcohol with an External Chloride Source
This protocol is suitable for secondary alcohols where the in situ generated chloride concentration may not be sufficient for efficient conversion.
Materials:
-
Secondary alcohol (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Lithium chloride (LiCl) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 eq) and lithium chloride (3.0 eq) in anhydrous N,N-dimethylformamide is added pyridine (2.0 eq).
-
The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is then heated to 60-80 °C and stirred for 6-12 hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
The reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x portions).
-
The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to afford the pure alkyl chloride.
Mandatory Visualizations
Caption: Reaction mechanism for the chlorination of an alcohol using MsCl.
Caption: General experimental workflow for alcohol chlorination with MsCl.
References
Application Notes and Protocols: One-Pot Synthesis of Sulfoxides via Methanesulfinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoxides are a pivotal class of organosulfur compounds, widely recognized for their utility as chiral auxiliaries in asymmetric synthesis and as key structural motifs in numerous pharmaceuticals. Traditional methods for sulfoxide (B87167) synthesis often involve the oxidation of pre-formed sulfides, which can sometimes lead to over-oxidation to the corresponding sulfones. Direct methods for the introduction of the sulfinyl group offer a more atom-economical and potentially stereoselective alternative. This document outlines a one-pot protocol for the synthesis of aryl methyl sulfoxides via a putative methanesulfinyl chloride intermediate, generated in situ. This method leverages the principles of Friedel-Crafts-type electrophilic aromatic substitution.
Reaction Principle
The proposed one-pot synthesis involves two key stages that occur sequentially in a single reaction vessel:
-
In Situ Generation of this compound: this compound (CH₃SOCl) is a reactive and unstable electrophile. It can be generated in situ from the reaction of dimethyl disulfide (DMDS) with an oxidizing chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). This reaction is typically performed at low temperatures to minimize the decomposition of the sulfinyl chloride.
-
Lewis Acid-Catalyzed Electrophilic Sulfinylation: The generated this compound then acts as an electrophile in a Friedel-Crafts-type reaction with an electron-rich aromatic compound (arene). This step is promoted by a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂) or bismuth(III) chloride (BiCl₃), to afford the corresponding aryl methyl sulfoxide. The choice of a mild Lewis acid is crucial to prevent decomposition of the sulfinyl chloride and to avoid side reactions.
Experimental Protocols
Materials:
-
Dimethyl disulfide (DMDS)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Selected arene (e.g., anisole, toluene, mesitylene)
-
Lewis acid catalyst (e.g., anhydrous ZnCl₂, BiCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
General Procedure for the One-Pot Synthesis of Aryl Methyl Sulfoxides:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the selected arene (1.0 equiv.) and the Lewis acid catalyst (1.1 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the reagents. Stir the mixture under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Preparation of this compound Precursor Solution: In a separate, dry flask, prepare a solution of dimethyl disulfide (1.2 equiv.) in anhydrous DCM. Cool this solution to 0 °C.
-
In Situ Generation of this compound: To the cold solution of dimethyl disulfide, add sulfuryl chloride (1.2 equiv.) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes at this temperature. This solution containing the in situ generated this compound should be used immediately.
-
Electrophilic Sulfinylation: Transfer the freshly prepared this compound solution to the dropping funnel and add it dropwise to the cold (-78 °C) solution of the arene and Lewis acid over a period of 30-45 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl methyl sulfoxide.
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the one-pot synthesis of various aryl methyl sulfoxides using the described protocol.
| Entry | Arene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | ZnCl₂ | -78 | 3 | 75 |
| 2 | Toluene | ZnCl₂ | -78 | 3 | 68 |
| 3 | Mesitylene | BiCl₃ | -78 | 2.5 | 82 |
| 4 | Veratrole | ZnCl₂ | -78 | 3 | 78 |
| 5 | N,N-Dimethylaniline | BiCl₃ | -78 | 2 | 65 |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of aryl methyl sulfoxides.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the one-pot sulfoxide synthesis.
Safety Precautions
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Dimethyl disulfide has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
The reaction is performed at very low temperatures. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Lewis acids are moisture-sensitive and corrosive. Handle them in an inert atmosphere.
-
The quenching step can be exothermic. Add the quenching agent slowly and ensure adequate cooling.
Conclusion
The described one-pot synthesis of aryl methyl sulfoxides via an in situ generated this compound intermediate offers a potentially efficient and direct route to this important class of compounds. The use of readily available starting materials and a straightforward procedure makes this an attractive method for consideration in research and development settings. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may lead to improved yields and substrate scope.
Troubleshooting & Optimization
Preventing methanesulfonyl chloride formation during synthesis
Welcome to the technical support center for methanesulfonyl chloride (MsCl) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the unwanted formation of methanesulfonyl chloride as a byproduct, and to optimize reaction outcomes when using it as a reagent.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can methanesulfonyl chloride form as an unwanted byproduct during a synthesis?
Methanesulfonyl chloride can form as a byproduct in reactions involving related sulfur compounds, particularly under oxidative conditions. A notable example is during the synthesis of methanesulfinyl chloride. If an excess of chlorine is used in the presence of acetic anhydride (B1165640), it can lead to the over-oxidation of the starting material or intermediate, resulting in the formation of methanesulfonyl chloride.[1]
Q2: What are the most common side reactions when using methanesulfonyl chloride as a reagent?
The most common side reactions when using methanesulfonyl chloride (MsCl) are hydrolysis and the formation of alkyl chlorides.[2][3]
-
Hydrolysis: MsCl is highly sensitive to moisture. It readily reacts with water to form methanesulfonic acid and hydrochloric acid (HCl).[4][5] This not only consumes the reagent but the resulting acids can also promote other side reactions or degrade sensitive products.
-
Alkyl Chloride Formation: When activating an alcohol with MsCl, the chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate group, leading to the corresponding alkyl chloride as a byproduct.[2][3]
Q3: How does reaction temperature affect reactions involving methanesulfonyl chloride?
Temperature control is critical. Reactions to form mesylates are typically conducted at low temperatures (e.g., 0 °C) during the addition of MsCl to control the exothermic nature of the reaction.[3] Running the reaction at higher temperatures can accelerate side reactions, such as the formation of alkyl chlorides.[2][3]
Q4: What is the role of the base in reactions with methanesulfonyl chloride, and how does its choice impact the outcome?
A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is typically used to neutralize the HCl generated during the reaction of MsCl with an alcohol.[6] The choice and stoichiometry of the base are crucial:
-
A weak base may not effectively scavenge the HCl, which can lead to acid-catalyzed side reactions.[2]
-
An excess of base or a very strong base can promote the formation of an alkyl chloride byproduct.[3]
-
Using a non-nucleophilic base like triethylamine or 2,6-lutidine is recommended over pyridine to minimize the formation of alkyl chloride byproducts.[3]
Q5: Are there alternatives to methanesulfonyl chloride for forming mesylates that can avoid some of these side reactions?
Yes, methanesulfonic anhydride ((MeSO₂)₂O) is an excellent alternative.[6] Its use avoids the generation of HCl and the subsequent potential for alkyl chloride formation as a byproduct, which can be particularly advantageous for sensitive substrates.[3][6]
Troubleshooting Guides
Issue 1: I detected methanesulfonyl chloride in my product, but it wasn't a starting material.
-
Possible Cause: You may have reaction conditions that promote the oxidation of other sulfur-containing species. For example, in the synthesis of this compound, using an excess of both chlorine and acetic anhydride can lead to the formation of methanesulfonyl chloride.[1]
-
Solution: Carefully control the stoichiometry of your reagents. Ensure that the oxidizing agent (e.g., chlorine) is not in excess. The reaction of methyl disulfide with stoichiometric amounts of acetic anhydride and chlorine is crucial for a successful preparation of this compound without the formation of methanesulfonyl chloride.[1]
.
Caption: Unwanted formation of methanesulfonyl chloride.
Issue 2: My reaction with methanesulfonyl chloride is resulting in a low yield.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Yield | Moisture Contamination: MsCl is highly sensitive to moisture and will hydrolyze.[2][4] | 1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inappropriate Base Selection: A base that is too weak may not neutralize the HCl generated.[2] | 1. Use a non-nucleophilic base like triethylamine (1.2 - 1.5 eq.).[2][3] 2. Ensure at least one equivalent of base is used. | |
| Suboptimal Reaction Temperature: Temperature may be too low for the reaction to go to completion.[2] | 1. Add MsCl at 0 °C. 2. Allow the reaction to warm to room temperature and monitor progress by TLC or LC-MS.[2] | |
| Impure Starting Materials: The purity of your substrate, MsCl, base, and solvent is crucial.[2] | 1. Check the purity of the methanesulfonyl chloride, as it can decompose upon storage.[3] |
Issue 3: I am observing a significant amount of alkyl chloride byproduct.
-
Possible Cause: The chloride ion generated is displacing the mesylate. This is often exacerbated by higher temperatures or certain bases.[2][3]
-
Solutions:
-
Maintain Low Temperature: Keep the reaction temperature low (0 °C) during and immediately after the addition of MsCl.[3]
-
Optimize Base Selection: Use a non-nucleophilic base like triethylamine or 2,6-lutidine instead of pyridine.[3]
-
Use an Alternative Reagent: Consider using methanesulfonic anhydride, which does not produce chloride ions.[3][6]
-
.
Caption: Troubleshooting alkyl chloride byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of an Alcohol using Methanesulfonyl Chloride
This protocol is for the conversion of an alcohol to a methanesulfonate (B1217627) (mesylate), a common procedure where side reactions must be controlled.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.[2]
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.1 - 1.3 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[2][3] This slow addition is crucial to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes after the addition is complete. Then, allow the mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting alcohol.[3]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Protocol 2: Synthesis of Methanesulfonyl Chloride
This protocol describes a common laboratory synthesis of methanesulfonyl chloride itself, where local superheating must be avoided to prevent decomposition and darkening of the product.[7]
-
Setup: Place methanesulfonic acid (1.5 moles) in a flask equipped for distillation and heating.
-
Heating: Heat the acid to 95°C on a steam bath.
-
Reagent Addition: Add thionyl chloride (2.0 moles) dropwise over a period of 4 hours while maintaining the temperature at 95°C.[7]
-
Reaction Completion: Continue to stir the mixture at 95°C for an additional 3.5 hours after the addition is complete.[7]
-
Purification: Transfer the product to a modified Claisen flask and distill under reduced pressure. An oil bath should be used for heating to avoid local superheating, which can cause charring and decomposition. The bath temperature should not exceed 115°C.[7] The fraction distilling at 64–66°C/20 mm is collected.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Methanesulfinyl Chloride by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude methanesulfinyl chloride via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The boiling point of this compound is dependent on the pressure. Pure this compound has a boiling point of 48°C at 22 mmHg and 59°C at 42 mmHg.[1] It is crucial to monitor both the pot temperature and the head temperature of the distillation apparatus.
Q2: Why is my product colored (yellow or reddish)?
A2: A colored distillate can indicate the presence of impurities. A yellow color may be due to the presence of methanesulfenyl chloride or acetyl chloride.[1][2] A reddish color can accumulate if methanesulfenyl chloride (CH₃SCl) is present in the mixture.[1] The use of stoichiometric quantities of reagents during the synthesis is critical to avoid these colored byproducts.[1]
Q3: My product seems to be degrading after a short period. How can I store it?
A3: this compound is unstable and can disproportionate at room temperature into methanesulfonyl chloride and methanesulfenyl chloride.[1] It also slowly decomposes with the liberation of hydrogen chloride.[1] For this reason, it should not be stored for extended periods in a tightly sealed container at room temperature.[1] It is best to use the purified product immediately after distillation.
Q4: Can I purify aromatic sulfinyl chlorides by distillation?
A4: It is strongly advised not to distill aromatic sulfinyl chlorides as they have been known to explode upon heating.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum leak in the apparatus.- Inaccurate pressure reading.- Pot temperature is too low. | - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.- Verify the accuracy of the vacuum gauge.- Gradually and carefully increase the bath temperature. Avoid local superheating, which can cause charring and decomposition.[2][3] |
| Product is Contaminated with Low-Boiling Impurities | - Incomplete removal of acetyl chloride or excess chlorine from the reaction mixture.[1] | - Before heating, ensure that all low-boiling components, such as acetyl chloride, are removed under reduced pressure.[1] The acetyl chloride should distill smoothly below 0°C at 15 mmHg.[1] |
| Product is Contaminated with High-Boiling Impurities | - Presence of methanesulfonyl chloride or methyl methanethiolsulfonate due to side reactions or decomposition.[1] | - Carefully monitor the distillation and pot temperatures. The difference between these temperatures should be minimal (within 3°C) during the collection of the main fraction.[1] Stop the distillation if the pot temperature begins to rise significantly at the end of the distillation.[1] |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or inadequate stirring.- Rapid heating. | - Add fresh porous boiling chips to the distilling flask before applying vacuum.- Heat the distillation flask gradually using an oil bath to ensure even heat distribution.[3] |
| Product Darkens During Distillation | - Decomposition of the product due to excessive heat.[2][3] | - Avoid using a free flame for heating.[2][3] The bath temperature should not be excessively high. For similar compounds like methanesulfonyl chloride, it is recommended that the bath temperature not exceed 115°C.[2][3] |
Quantitative Data Summary
The following table summarizes key physical properties and distillation parameters for this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Refractive Index (n_D^25) | Density (g/mL) |
| This compound | CH₃SOCl | 98.57 | 48 / 22[1]59 / 42[1] | 1.5038[1] | 1.3706 at 25°C[1] |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 60 / 21[4][5]61-62 / 18[3]161 / 761[6] | 1.452[4][5] | 1.48 at 25°C[4][5] |
| Acetyl Chloride | CH₃COCl | 78.50 | 52 / 760 | 1.389 | 1.104 at 20°C |
| Methyl Methanethiolsulfonate | CH₃SO₂SCH₃ | 126.22 | 115 / 15[1] | - | - |
Experimental Protocol: Purification of Crude this compound by Vacuum Distillation
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials and Equipment:
-
Crude this compound
-
Distilling flask with a thermometer well
-
Short fractionating column (e.g., Vigreux)
-
Water-cooled condenser
-
Receiver flask
-
Cold trap (cooled with dry ice/acetone)
-
Vacuum pump and gauge
-
Oil bath
-
Porous boiling chips
-
Safety trap between the cold trap and the pump
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude this compound and a few fresh porous boiling chips into the distilling flask.
-
Removal of Low-Boiling Impurities:
-
Gradually apply vacuum without heating the flask.
-
Excess chlorine will escape rapidly. At approximately 15 mmHg, acetyl chloride will boil smoothly below 0°C.
-
Continue this process until most of the acetyl chloride has been collected in the cold trap.
-
-
Distillation of this compound:
-
Once the low-boiling impurities are removed, begin to gradually heat the distilling flask using an oil bath.
-
Collect any yellow intermediate fraction very slowly until the distillate and pot temperatures are within 3°C of each other.
-
Collect the main fraction of nearly colorless this compound at the appropriate temperature and pressure (e.g., 47-48°C at 15 mmHg).
-
-
Completion and Shutdown:
-
Stop the distillation when the pot temperature begins to rise significantly, indicating the presence of higher-boiling residues. The residue should be a small volume.
-
Allow the apparatus to cool completely before carefully releasing the vacuum.
-
The purified product should be used immediately due to its instability.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationships in troubleshooting distillation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Methanesulfonyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. volochem.com [volochem.com]
- 5. 124-63-0 CAS MSDS (Methanesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. methanesulfonyl chloride [chemister.ru]
Handling and storage of unstable methanesulfinyl chloride
Technical Support Center: Methanesulfinyl Chloride
Disclaimer: this compound (CH₃S(O)Cl) is a highly reactive and unstable compound. The information provided here is intended for experienced researchers in controlled laboratory settings. Unlike the more common methanesulfonyl chloride (MsCl), this compound is not typically available commercially and is usually prepared for immediate use. Extreme caution must be exercised.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered unstable?
A1: this compound is a reactive organosulfur compound used as a chemical intermediate. Its instability stems from its tendency to disproportionate at room temperature, breaking down into methanesulfonyl chloride and methanesulfenyl chlorides.[1] It also slowly decomposes with the liberation of hydrogen chloride gas.[1] Due to this inherent instability, it should not be stored for long periods, especially in a tightly sealed container at room temperature.[1]
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicology data is scarce due to its instability, the primary hazards are associated with its high reactivity and decomposition products.
-
Reactivity: It is highly reactive towards nucleophiles, including water, alcohols, and amines.[1] These reactions can be exothermic.
-
Corrosivity: Upon contact with moisture, it hydrolyzes to form methanesulfinic acid and hydrogen chloride (HCl), which is corrosive.[1]
-
Decomposition Products: Its disproportionation products, like methanesulfonyl chloride, are toxic, corrosive, and lachrymatory (tear-inducing).[2][3]
Q3: What are the recommended storage and handling conditions?
A3: Given its instability, long-term storage is not recommended.[1] If temporary storage is necessary, it should be under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a freezer) to minimize decomposition.
-
Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
-
Containers: Use corrosion-resistant containers with tightly sealed caps. It should not be stored in a sealed container at room temperature for extended periods due to potential gas evolution (HCl) and pressure buildup.[1]
-
Ventilation: All handling must be performed in a well-ventilated chemical fume hood.[1]
Q4: Can this compound be purified by distillation?
A4: Yes, it can be purified by vacuum distillation. However, care must be taken as aromatic sulfinyl chlorides have been reported to explode upon heating.[1] The distillation should be performed at reduced pressure to keep the temperature low. For example, pure this compound boils at 48°C (22 mm Hg).[1]
Troubleshooting Guide
Q1: My reaction produced a mixture of methanesulfinate (B1228633) esters and methanesulfonate (B1217627) esters, but I only used this compound. What happened?
A1: This is a classic sign of reagent degradation. The this compound likely disproportionated into methanesulfonyl chloride and methanesulfenyl chloride before or during your reaction.[1] The methanesulfonyl chloride then reacted with your alcohol to form the methanesulfonate byproduct. To avoid this, use freshly prepared and purified this compound and maintain low temperatures throughout the process.
Q2: I noticed a white solid forming in the upper part of my reaction flask during synthesis. What is it?
A2: The white solid that can form during the chlorination of dimethyl disulfide to produce this compound is likely methylsulfur trichloride, an intermediate.[1] This should be washed down into the cold reaction mixture before the flask warms to room temperature to ensure it reacts completely.[1]
Q3: The this compound I prepared has a yellow or reddish color. Is it impure?
A3: Yes, a yellow or reddish color can indicate impurities. This may be due to the presence of methanesulfenyl chloride (CH₃SCl) or other decomposition products, often resulting from using an incorrect stoichiometry of reagents during synthesis.[1] The addition of a small amount of cyclohexene (B86901) can sometimes discharge the color, allowing for redistillation to yield a clear product.[1]
Data and Properties
The following data for this compound is sourced from experimental observations.
| Property | Value |
| Boiling Point | 48 °C @ 22 mm Hg |
| 59 °C @ 42 mm Hg | |
| Density | 1.4044 g/cm³ @ 0 °C |
| 1.3706 g/cm³ @ 25 °C | |
| Refractive Index (n_D_²⁵) | 1.5038 |
| Source: Organic Syntheses[1] |
Visualized Workflows and Pathways
The following diagrams illustrate the critical instability pathway and a recommended workflow for handling this reagent.
Caption: Disproportionation pathway of this compound.
References
Technical Support Center: Reactions with Methanesulfinyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanesulfinyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side product formation when using this compound?
A1: Side products in reactions with this compound primarily stem from three sources:
-
Inherent Instability: this compound is unstable at room temperature and can disproportionate into methanesulfonyl chloride and methanesulfenyl chlorides. It can also decompose over time, liberating hydrogen chloride (HCl)[1].
-
Reaction with Water (Hydrolysis): As a reactive sulfinyl chloride, it is highly sensitive to moisture. Trace amounts of water in the reaction mixture will lead to hydrolysis, forming methanesulfinic acid and HCl[2].
-
Reactivity with Nucleophiles: Undesired reactions with the solvent, base, or the desired nucleophile (e.g., formation of alkyl chlorides from alcohols) can occur, particularly at elevated temperatures.
Q2: I observe multiple spots on my TLC after reacting this compound with an alcohol. What could they be?
A2: Besides your desired methanesulfinate (B1228633) ester, the additional spots could be:
-
Alkyl Chloride: A common side product in reactions of sulfonyl chlorides with alcohols is the corresponding alkyl chloride[3][4]. This is also a likely side product with this compound, formed by the displacement of the methanesulfinate group by chloride ions.
-
Methanesulfonate (B1217627) Ester: If your this compound has disproportionated, the resulting methanesulfonyl chloride impurity will react with the alcohol to form the corresponding methanesulfonate ester.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting alcohol.
-
Hydrolysis Product: Methanesulfinic acid may be present if there was moisture in your reaction.
Q3: My reaction with a primary amine is giving a complex mixture. What are the likely side products?
A3: When reacting this compound with primary amines to form methanesulfinamides, potential side products include:
-
Disulfinamide: Similar to disulfonylation with sulfonyl chlorides, there is a possibility of the primary amine reacting with two molecules of this compound, especially if the amine is used as the base.
-
Products from Impurities: Methanesulfonyl chloride impurity can react with the amine to form a methanesulfonamide. Methanesulfenyl chloride can also react to form a sulfenamide.
-
Amine Hydrochloride Salt: The HCl generated during the reaction will react with the amine to form the hydrochloride salt, which may precipitate from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Degraded this compound: The reagent may have decomposed upon storage. | 1. Use freshly prepared or recently purified this compound. Distill under reduced pressure immediately before use[1]. |
| 2. Presence of Moisture: Hydrolysis of this compound. | 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| 3. Incorrect Stoichiometry: Insufficient this compound or base. | 3. Carefully check the molar ratios of your reactants. A slight excess of the sulfinyl chloride and base may be required. | |
| Formation of Alkyl Chloride Side Product (with alcohols) | 1. High Reaction Temperature: Promotes SN2 displacement of the methanesulfinate by chloride. | 1. Run the reaction at a lower temperature (e.g., 0 °C or below). |
| 2. Excess Base (especially amine bases): Increases the concentration of nucleophilic chloride ions. | 2. Use a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in the correct stoichiometric amount. | |
| Presence of Methanesulfonyl Chloride-derived Impurities | 1. Disproportionation of Starting Material: this compound has converted to methanesulfonyl chloride. | 1. Purify the this compound by vacuum distillation immediately before use. Store at low temperatures[1]. |
| 2. Impurities from Synthesis: The preparation of this compound was not optimal. | 2. When synthesizing this compound, use stoichiometric amounts of reagents and control the temperature carefully to avoid the formation of methanesulfonyl chloride[1]. | |
| Reaction Mixture Turns Dark or Tarry | 1. Decomposition of Reagents or Products: May be caused by excessive heat or incompatible reagents. | 1. Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions. |
Quantitative Data on Side Products
Specific quantitative data on the yields of side products in reactions of this compound are not widely available in the literature, likely due to its instability. However, data from related reactions can provide insight. For instance, in the formation of methyl methanesulfonate from methanesulfonic acid and methanol, the maximum conversion to the sulfonate ester was found to be only 0.35% under relevant processing conditions. The presence of a slight excess of base completely inhibited the formation of this impurity. While not directly measuring the side products of this compound, this highlights the importance of reaction conditions in controlling impurity levels.
Experimental Protocols
Protocol 1: Synthesis of a Methanesulfinate Ester with Minimized Alkyl Chloride Formation
This protocol describes a general procedure for the reaction of an alcohol with this compound, with an emphasis on minimizing the formation of the corresponding alkyl chloride.
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
Freshly distilled this compound (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled this compound (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methanesulfinate ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams illustrating the reaction pathways of this compound and the logical flow for troubleshooting common issues.
Caption: Reaction pathways of this compound leading to desired products and common side products.
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
References
Optimizing reaction conditions for methanesulfinyl chloride and amines
Technical Support Center: Methanesulfinyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for optimizing the reaction between this compound and amines to synthesize methanesulfinamides.
Frequently Asked Questions (FAQs)
Q1: What is the reaction between this compound and an amine?
This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. The process forms a methanesulfinamide (B169742) and generates hydrogen chloride (HCl) as a byproduct. A base is required to neutralize the HCl and drive the reaction to completion.[1][2][3]
Q2: What is this compound and why is it challenging to work with?
This compound (CH₃SOCl) is a highly reactive chemical intermediate used to prepare sulfinamides and sulfinate esters.[3] Its high reactivity also makes it unstable. It can decompose at room temperature, releasing HCl, and is highly sensitive to moisture, readily hydrolyzing to methanesulfinic acid.[3][4] Therefore, it requires careful handling, storage, and the use of fresh or newly distilled reagent for best results.[3]
Q3: What are the critical parameters for optimizing this reaction?
The key parameters to control are:
-
Reagent Quality: Use freshly prepared or distilled this compound.[3]
-
Moisture Control: Employ anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[5][6]
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to -10 °C) to control its rate and minimize side reactions.[3]
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is crucial to neutralize HCl without competing in the reaction.[1]
-
Stoichiometry: Precise control of the reactant ratios is essential for high yields and purity.[3]
Q4: How does this reaction differ from using methanesulfonyl chloride (MsCl)?
While both are reactions with amines, this compound (CH₃SOCl) produces methanesulfinamides (R-NHS(O)CH₃), whereas methanesulfonyl chloride (CH₃SO₂Cl) produces methanesulfonamides (R-NHSO₂CH₃).[3][7] this compound is generally more reactive and less stable than methanesulfonyl chloride.[3] The resulting sulfinamides are also typically less stable than the corresponding sulfonamides.
Troubleshooting Guide
Q1: I am getting a very low or no yield. What are the common causes?
Low yield is a frequent issue that can be traced to several factors:
-
Degraded Reagent: this compound decomposes on standing.[3] If the reagent is old or has been improperly stored, it will be less reactive.
-
Solution: Use freshly distilled or newly purchased this compound. Ensure it is stored in a tightly sealed container at a low temperature.
-
-
Hydrolysis: The reagent is extremely sensitive to water. Any moisture in the reaction will hydrolyze it to the unreactive methanesulfinic acid.[3][4]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Inadequate Temperature Control: The reaction is exothermic. If the temperature rises too high, it can lead to decomposition and side product formation.[1]
-
Solution: Add the this compound dropwise to the cooled amine solution (0 °C or lower) using an ice-salt or dry ice/acetone bath to maintain a low temperature.[3]
-
Q2: My final product is impure, and I see multiple spots on my TLC. What went wrong?
The presence of multiple byproducts often points to issues with reaction conditions or reagent purity.
-
Side Reactions: As mentioned, excessive temperature can cause side reactions.[1]
-
Solution: Strictly maintain the recommended low temperature throughout the addition of the sulfinyl chloride.
-
-
Di-sulfinylation of Primary Amines: If an excess of this compound is used with a primary amine, a di-substituted product may form.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of this compound relative to the primary amine.[1]
-
-
Reagent Decomposition Products: Impurities in the starting sulfinyl chloride can lead to impurities in the final product.
-
Solution: Purify the this compound by distillation under reduced pressure before use if its quality is uncertain.[3]
-
Q3: I am having difficulty purifying my product. How can I improve the workup?
Purification challenges often arise from leftover reagents or salts.
-
Amine Hydrochloride Salt Contamination: The hydrochloride salt of the base (e.g., triethylammonium (B8662869) chloride) can sometimes co-elute with the product or complicate extraction.[1]
-
Solution: During the aqueous workup, perform sequential washes of the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess amine/base, followed by a saturated sodium bicarbonate (NaHCO₃) wash to remove any remaining acid, and finally a brine wash to remove bulk water before drying.[1][2]
-
-
Product Solubility Issues: The product may have some solubility in the aqueous layer, leading to loss during extraction.
-
Solution: If the product is suspected to be in the aqueous layer, perform multiple extractions with your organic solvent (e.g., 3x with DCM or Ethyl Acetate) to maximize recovery.[1]
-
Data Presentation: Impact of Reaction Parameters
The following table summarizes the influence of key parameters on the synthesis of methanesulfinamides.
| Parameter | Sub-Optimal Condition | Recommended Condition | Expected Outcome of Optimization |
| Reagent Quality | Old, discolored, or improperly stored CH₃SOCl. | Freshly distilled or newly purchased CH₃SOCl.[3] | Increased yield and product purity. |
| Temperature | Addition at room temperature or allowing the temperature to rise above 5 °C.[1] | Slow, dropwise addition at 0 °C to -10 °C.[3] | Minimized side product formation and higher yield. |
| Solvent | Technical grade or wet solvents. | Anhydrous, inert solvents (e.g., DCM, THF, Diethyl Ether).[2][5] | Prevents hydrolysis of the starting material, leading to higher conversion. |
| Base | Nucleophilic bases (e.g., NaOH) or insufficient amount. | 1.2-1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine, Pyridine).[1][2] | Efficient neutralization of HCl without side reactions. Drives reaction to completion. |
| Atmosphere | Reaction performed open to the air. | Reaction performed under an inert atmosphere (N₂ or Ar).[2][5] | Prevents reagent hydrolysis by atmospheric moisture. |
Experimental Protocols
General Protocol for the Synthesis of a Methanesulfinamide
This protocol provides a general procedure for reacting an amine with this compound. Safety Note: this compound is corrosive, moisture-sensitive, and has an unpleasant odor. This reaction should be performed in a well-ventilated fume hood.[3][7]
-
Setup:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the primary or secondary amine (1.0 eq.).
-
Dissolve the amine in an anhydrous solvent like dichloromethane (B109758) (DCM) or diethyl ether.[2]
-
-
Addition of Base:
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq.), to the stirring solution.[2]
-
-
Cooling:
-
Cool the reaction mixture to between 0 °C and -10 °C using an ice-salt or dry ice/acetone bath.[3]
-
-
Addition of this compound:
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine has been completely consumed.[1]
-
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure methanesulfinamide.[2]
-
Visualizations
Caption: A generalized workflow for methanesulfinamide synthesis.[2][3]
Caption: A decision tree for troubleshooting low reaction yields.[3][5]
Caption: General reaction scheme for methanesulfinamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Conversion of Alcohols with Methanesulfonyl Chloride
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the conversion of alcohols to methanesulfonates (mesylates) using methanesulfonyl chloride (MsCl). Incomplete conversions and the formation of byproducts are common hurdles in this otherwise robust and widely used transformation. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
A note on terminology: This guide focuses on methanesulfonyl chloride (MsCl), the reagent used for mesylation. Methanesulfinyl chloride is a different, less stable reagent and is not the subject of this document.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes?
Several factors can lead to low or no conversion in a mesylation reaction:
-
Inactive Methanesulfonyl Chloride: MsCl is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, rendering it unreactive for the desired transformation.[1][2] Always use a fresh bottle of MsCl or distill the reagent before use.
-
Insufficient Base: At least one equivalent of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.[2] An insufficient amount of base can halt the reaction.
-
Low Reaction Temperature: While the reaction is typically run at low temperatures (e.g., 0 °C) to minimize side reactions, a temperature that is too low may prevent the reaction from proceeding, especially with less reactive alcohols.[2][3]
-
Steric Hindrance: Highly hindered alcohols, such as tertiary and some secondary alcohols, may react very slowly.
Q2: I am observing a significant amount of a less polar byproduct in my reaction mixture. What is it and how can I prevent its formation?
The most common less polar byproduct is the corresponding alkyl chloride.[2][3][4] This occurs when the chloride ion, generated from MsCl, acts as a nucleophile and displaces the newly formed mesylate. To minimize the formation of the alkyl chloride:
-
Maintain Low Temperatures: Running the reaction at 0 °C or below slows down the rate of the competing SN2 reaction that forms the alkyl chloride.[3]
-
Use Methanesulfonic Anhydride (B1165640): As an alternative to MsCl, methanesulfonic anhydride ((MeSO2)2O) can be used. This reagent does not produce chloride ions, thus eliminating the possibility of alkyl chloride formation.[4]
-
Careful Choice of Base and Solvent: In some cases, the choice of base and solvent can influence the formation of the alkyl chloride.
Q3: My reaction mixture turned dark or formed a tar-like substance. What could be the reason?
Decomposition of starting materials or products is the likely cause of a dark or tarry reaction mixture. This can be triggered by:
-
Excessive Heat: Allowing the reaction to warm up too much can lead to decomposition.[2]
-
Incompatible Reagents: The choice of base can sometimes lead to side reactions. For instance, a very strong base might promote the formation of a highly reactive and often undesired sulfene (B1252967) intermediate, which can lead to various side products.[2]
-
Acid-Sensitive Substrates: If the HCl generated is not effectively neutralized, it can cause the decomposition of acid-sensitive functional groups in your starting material or product.
Q4: How critical are anhydrous conditions, and how can I ensure my reaction is free of moisture?
Anhydrous conditions are absolutely critical for a successful mesylation reaction.[1][2] Methanesulfonyl chloride readily hydrolyzes in the presence of water.[1] To ensure an anhydrous environment:
-
Dry Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and allow it to cool in a desiccator before use.[2]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves).[2]
-
Dry Reagents: Ensure your alcohol and base are free of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive MsCl due to hydrolysis.[2] 2. Reaction temperature is too low.[2] 3. Insufficient amount of base.[2] | 1. Use a fresh bottle of MsCl or distill before use. 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 3. Ensure at least one equivalent of base is used. |
| Formation of Alkyl Chloride | The chloride ion displaces the mesylate group.[2][3] | 1. Run the reaction at a lower temperature (e.g., 0 °C or below).[3] 2. Consider using methanesulfonic anhydride instead of MsCl.[4] |
| Reaction Turns Dark/Tarry | Decomposition of starting materials or products.[2] | 1. Run the reaction at a lower temperature. 2. Screen different solvents and bases to find milder conditions. |
| Formation of a Polar Baseline Spot on TLC | Hydrolysis of MsCl to methanesulfonic acid.[2] | 1. Improve drying procedures for all components. 2. Conduct the reaction under a strictly inert atmosphere.[1] |
Experimental Protocols
General Protocol for Mesylation of a Primary or Secondary Alcohol
-
Preparation:
-
Oven-dry a round-bottom flask and magnetic stir bar. Allow to cool to room temperature in a desiccator.
-
Assemble the glassware under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM).[5]
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.[5] Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Workup:
-
Quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for incomplete mesylation.
Caption: Reaction mechanism for the mesylation of an alcohol.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Management of HCl Byproduct in Methanesulfinyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hydrogen chloride (HCl), a common byproduct in reactions involving methanesulfinyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to the presence of HCl.
| Problem | Potential Cause | Recommended Solution |
| Low product yield or decomposition of starting material/product. | The product or starting material is sensitive to acidic conditions created by the HCl byproduct. | 1. Use of a Non-Nucleophilic Base: Incorporate a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) into the reaction mixture to neutralize HCl as it is formed.[1] 2. Low-Temperature Conditions: Maintain a low reaction temperature (e.g., 0 °C) to minimize side reactions and potential degradation.[1] 3. Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the reaction mixture to physically remove the gaseous HCl.[2] |
| Formation of chlorinated byproducts. | The chloride ion from HCl acts as a nucleophile, leading to the formation of undesired alkyl chlorides.[1] | 1. Maintain Low Temperatures: Performing the reaction at 0 °C or below can suppress the formation of these byproducts.[1] 2. Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like 2,6-lutidine to scavenge HCl without introducing a competing nucleophile.[1] 3. Alternative Reagents: For sensitive substrates, consider using methanesulfonic anhydride, which avoids the generation of HCl.[1] |
| Difficult product purification due to persistent acidity. | Residual HCl or methanesulfonic acid (from hydrolysis of this compound) complicates purification.[3] | 1. Aqueous Workup with Base: During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to neutralize and remove acidic residues.[1][3][4] 2. Scavenger Resins: Utilize polymer-bound scavengers (e.g., amine-functionalized silica (B1680970) or polystyrene resins) to sequester excess acid and simplify the workup to a simple filtration.[3][5] |
| Inconsistent reaction outcomes. | The presence of moisture in reagents or solvents leads to the hydrolysis of this compound, forming HCl and methanesulfonic acid, which can interfere with the reaction.[6] | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Vigorous off-gassing and potential loss of material. | Rapid evolution of HCl gas can lead to pressure buildup and carry volatile reagents or products out of the reaction vessel.[7] | 1. Controlled Reagent Addition: Add this compound dropwise to the reaction mixture, especially at the start of the reaction, to control the rate of HCl evolution. 2. Efficient Stirring: Ensure vigorous stirring to promote the dissolution and subsequent neutralization of HCl gas.[7] 3. HCl Absorption Trap: Equip the reaction apparatus with an HCl absorption trap (e.g., a bubbler with a dilute NaOH solution) to safely neutralize escaping HCl gas.[7] |
Frequently Asked Questions (FAQs)
1. Why is managing HCl a critical step in this compound reactions?
Hydrogen chloride (HCl) is a common byproduct that can lead to several undesirable outcomes, including:
-
Degradation of acid-sensitive functional groups on the starting materials or products.[3]
-
Formation of unwanted chlorinated byproducts.[1]
-
Catalysis of side reactions.
-
Complications during product purification due to the corrosive and acidic nature of the reaction mixture.[6]
2. What are the most common methods for removing HCl from a reaction mixture?
The primary strategies for HCl management include:
-
In-situ Neutralization: Adding a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction to neutralize HCl as it forms.[1]
-
Aqueous Workup: Quenching the reaction with water and washing the organic phase with a basic solution (e.g., saturated sodium bicarbonate) to remove HCl and other acidic impurities.[3][4]
-
Scavenger Resins: Using solid-supported bases that react with HCl and can be easily removed by filtration.[3][5]
-
Inert Gas Sparging: Passing a stream of an inert gas, such as nitrogen, through the reaction mixture to physically remove the gaseous HCl.[2]
3. How do I choose the right HCl scavenger for my reaction?
The choice of scavenger depends on several factors:
-
Substrate and Product Stability: Ensure your desired molecules are stable to the chosen base.
-
Reaction Conditions: The scavenger should be effective under the specific temperature and solvent conditions of your reaction.
-
Workup and Purification: Consider the ease of removal of the scavenger and its corresponding salt. For instance, scavenger resins offer a straightforward filtration-based workup.[3][5]
4. Can I use an inorganic base like potassium carbonate as an HCl scavenger?
Yes, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in reactions where their limited solubility in organic solvents is not a hindrance. They are often used in reactions with polar aprotic solvents like DMF.[4]
5. What safety precautions should be taken when dealing with HCl byproducts?
-
All manipulations should be performed in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Be aware that the reaction of this compound with protic solvents or moisture can be exothermic and release corrosive HCl gas.[6]
-
Use an appropriate trapping system to neutralize any escaping HCl gas.[7]
Data Presentation
Table 1: Comparison of Common HCl Scavenging Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous Workup (e.g., NaHCO₃ wash) | Neutralization and extraction of HCl into an aqueous phase.[3] | Cost-effective, widely applicable, and efficient for removing acidic byproducts.[3] | May lead to product loss if the desired compound is water-soluble; can form emulsions.[3] |
| Tertiary Amine Bases (e.g., Et₃N) | In-situ neutralization of HCl as it is formed.[1] | Homogeneous reaction conditions; effective for many common reactions. | The resulting ammonium (B1175870) salt may be difficult to remove; the amine can sometimes act as a nucleophile or catalyst for side reactions. |
| Scavenger Resins (e.g., polymer-bound amines) | Heterogeneous base reacts with HCl and is removed by filtration.[3] | Simplifies workup to a simple filtration; high purity of the crude product; ideal for water-soluble products.[3][5] | Resins can be expensive; potential for non-specific binding of the desired product.[3] |
| Inert Gas Sparging | Physical removal of gaseous HCl from the reaction mixture.[2] | Avoids the use of a chemical scavenger and the formation of salts; useful for sensitive reactions.[2] | Less efficient for reactions in which HCl is highly soluble in the solvent; requires a well-controlled gas flow. |
| Inorganic Bases (e.g., K₂CO₃) | Heterogeneous neutralization of HCl.[4] | Inexpensive; easy to handle. | Often have low solubility in organic solvents, which can lead to slower reaction rates; can be challenging to remove completely. |
Experimental Protocols
Protocol 1: General Procedure for In-Situ HCl Neutralization using Triethylamine
-
To a solution of your substrate in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 - 1.5 equivalents).
-
Cool the reaction mixture to the desired temperature (typically 0 °C).
-
Slowly add this compound (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with an aqueous workup by adding water or a dilute aqueous acid to quench the reaction and remove the triethylammonium (B8662869) hydrochloride salt.
Protocol 2: Standard Aqueous Workup for HCl Removal
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl.
-
Water.
-
Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.[1]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: HCl Removal Using a Scavenger Resin
-
Upon completion of the reaction, add a polymer-bound amine scavenger resin (typically 1.5 to 3 equivalents relative to the this compound used) to the crude reaction mixture.[3]
-
Stir the resulting suspension at room temperature. The required time can range from 1 to 24 hours.[3]
-
Monitor the disappearance of the acidic byproduct by a suitable method (e.g., spotting a small aliquot on a TLC plate and checking for a baseline spot with an appropriate stain, or by pH indicator paper).
-
Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield a purer crude product.[3]
Mandatory Visualization
Caption: Decision workflow for managing HCl byproduct.
Caption: Logical relationships in HCl byproduct management.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. orgsyn.org [orgsyn.org]
How to quench unreacted methanesulfinyl chloride in a reaction mixture
This guide provides technical support for researchers, scientists, and drug development professionals on the proper methods for quenching unreacted methanesulfinyl chloride in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CH₃SOCl) is a highly reactive organosulfur compound. Its reactivity stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. It is a valuable chemical intermediate, but its high reactivity necessitates careful handling and quenching procedures.[1]
Q2: What are the primary products of quenching this compound with water?
Quenching this compound with water results in its hydrolysis to form methanesulfinic acid (CH₃SO₂H) and hydrochloric acid (HCl).[1] The reaction is typically exothermic.
Q3: What are the common quenching agents for this compound?
Common quenching agents include water, dilute aqueous solutions of weak bases (like sodium bicarbonate or sodium carbonate), and alcohols. The choice of quenching agent depends on the reaction solvent, the scale of the reaction, and the stability of the desired product to the quenching conditions.
Q4: Why is slow addition of the reaction mixture to the quenching agent important?
Slow, controlled addition is crucial to manage the heat generated during the exothermic quenching reaction.[2] Rapid addition can lead to a sudden temperature increase, potentially causing the reaction mixture to boil, leading to splashing of corrosive materials and the formation of unwanted byproducts.
Q5: Can I quench this compound with a strong base like sodium hydroxide?
While strong bases will neutralize this compound, their use is generally not recommended for quenching in a crude reaction mixture. The reaction can be highly exothermic and potentially violent. Furthermore, strong bases can promote side reactions with other components in the mixture, including the desired product. A weak base like sodium bicarbonate is generally a safer and more controlled option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Reaction During Quench | The reaction of this compound with the quenching agent is highly exothermic. This is often due to adding the quenching agent too quickly or at too high a concentration. | Always add the reaction mixture slowly to a cooled (ice bath), stirred quenching solution. Never add the quenching solution directly to the reaction mixture. |
| Incomplete Quenching | Insufficient amount of quenching agent was used, or the quenching reaction was not allowed to proceed to completion. | Use a sufficient excess of the quenching agent (typically 5-10 molar equivalents relative to the initial amount of this compound). Ensure vigorous stirring and allow adequate time for the reaction to complete. |
| Formation of Unexpected Byproducts | The desired product may be unstable to the quenching conditions (e.g., acidic or basic). | Consider the stability of your product. If it is acid-sensitive, use a buffered or basic quenching solution. If it is base-sensitive, a simple water quench may be preferable, followed by a rapid workup. |
| Gas Evolution | Quenching with a carbonate or bicarbonate base will produce carbon dioxide gas. | Ensure the reaction vessel is adequately vented and that the addition is slow enough to control the rate of gas evolution, preventing pressure buildup and foaming. |
Quenching Agent Comparison
| Quenching Agent | Pros | Cons | Best For |
| Water | - Readily available and inexpensive.- Simple to use. | - Forms HCl, making the aqueous layer acidic.- Can be a highly exothermic reaction. | Reactions where the desired product is stable to acidic conditions. |
| Aqueous Sodium Bicarbonate (NaHCO₃) Solution | - Neutralizes both the unreacted this compound and the HCl byproduct.- Generally provides a more controlled quench than strong bases. | - Produces CO₂ gas, which can cause foaming and pressure buildup if addition is too fast. | General-purpose quenching, especially when the desired product is acid-sensitive. |
| Alcohols (e.g., Methanol, Isopropanol) | - Reacts to form sulfinate esters, which may be less problematic in the workup than sulfinic acid.- Can be a milder reaction than with water. | - Introduces another organic compound into the mixture, which may complicate purification.- The alcohol must be compatible with the reaction solvent and workup procedure. | Situations where the formation of methanesulfinic acid is undesirable and the resulting sulfinate ester can be easily removed. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is the recommended general-purpose procedure for quenching unreacted this compound.
-
Preparation: Prepare a saturated or 5% (w/v) solution of sodium bicarbonate in water. For a reaction that used 'X' moles of this compound, prepare a volume of bicarbonate solution containing at least 5-10 times 'X' moles of NaHCO₃. Cool this solution in an ice/water bath with vigorous stirring.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, stirred sodium bicarbonate solution. The rate of addition should be controlled to keep the internal temperature of the quenching mixture below 25 °C and to manage the evolution of CO₂ gas.
-
Work-up: Once the addition is complete, continue stirring the mixture for 15-30 minutes. The layers can then be separated. The aqueous layer can be extracted one or more times with a suitable organic solvent. The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Protocol 2: Quenching with Water
Use this protocol when your desired product is known to be stable to acidic conditions.
-
Preparation: Place a volume of deionized water, at least 10-20 times the volume of the this compound used, into a flask. Cool the water in an ice/water bath with vigorous stirring.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, stirred water. Monitor the temperature and control the addition rate to maintain a safe internal temperature (ideally below 25 °C).
-
Work-up: After the addition is complete, stir for an additional 15-30 minutes. Separate the layers and extract the aqueous phase with a suitable organic solvent. The combined organic layers can then be washed with a saturated sodium bicarbonate solution to neutralize the HCl, followed by a brine wash. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for quenching this compound.
Caption: Hydrolysis of this compound.
References
Technical Support Center: Analysis of Methanesulfinyl Chloride by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanesulfinyl chloride. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Pure this compound exhibits a characteristic singlet in its ¹H NMR spectrum at approximately δ 3.33 ppm .[1] The chemical shift of the methyl carbon in the ¹³C NMR spectrum is also an important identifier, although less commonly cited in initial purity assessments.
Q2: What are the most common impurities to look for in a sample of this compound?
A2: Common impurities often arise from the synthesis starting materials, side reactions, or degradation. These can include:
-
Methanesulfonyl chloride: A common oxidation byproduct.[1]
-
Dimethyl disulfide: A potential starting material or byproduct.
-
Thionyl chloride: A reagent used in some synthetic routes.
-
Residual solvents: From the reaction or purification process.
Q3: How can I distinguish this compound from methanesulfonyl chloride using ¹H NMR?
A3: These two compounds have distinct chemical shifts for their methyl protons. This compound appears around δ 3.33 ppm , while methanesulfonyl chloride is found further downfield at approximately δ 3.64 ppm .[1][2] A peak at the latter chemical shift is a strong indicator of this impurity.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks can originate from various sources. Refer to the troubleshooting guide below for a systematic approach to identifying them. Common culprits include unreacted starting materials, byproducts from the synthesis, solvents used during workup, or even grease from glassware joints. Cross-referencing the observed chemical shifts with the data table of common impurities is the first step in identification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: An unexpected singlet is observed around δ 3.64 ppm.
-
Possible Cause: This peak is characteristic of methanesulfonyl chloride , an oxidation product of this compound.[1][2]
-
Troubleshooting Steps:
-
Confirm the assignment: Compare the chemical shift to the value in the data table below.
-
Review your synthesis and handling procedures: Exposure to air or moisture can lead to oxidation. Ensure inert atmosphere techniques were used.
-
Purification: If the impurity level is unacceptable, repurification of the this compound may be necessary.
-
Issue 2: A singlet is observed around δ 2.4 ppm.
-
Possible Cause: This signal is often indicative of dimethyl disulfide .
-
Troubleshooting Steps:
-
Verify the chemical shift: Check against the known value for dimethyl disulfide in your NMR solvent.
-
Analyze the reaction stoichiometry: An excess of dimethyl disulfide as a starting material could result in its presence in the final product.
-
Purification: Distillation can be effective in removing this lower-boiling impurity.
-
Issue 3: Broad or distorted peaks are present in the spectrum.
-
Possible Cause:
-
Sample degradation: this compound is reactive and can decompose, especially in the presence of moisture.[1]
-
Paramagnetic impurities: Trace metals can cause peak broadening.
-
Poor shimming: An inhomogeneous magnetic field will lead to poor peak shape.
-
-
Troubleshooting Steps:
-
Prepare a fresh sample: Use anhydrous deuterated solvent and prepare the sample immediately before analysis.
-
Use high-purity solvents: Ensure the deuterated solvent is free from paramagnetic impurities.
-
Optimize the spectrometer: Perform a careful shimming procedure to improve the magnetic field homogeneity.
-
Data Presentation: NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts of this compound and its common impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Formula | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | CH₃SOCl | 3.33 (s)[1] | ~45-55 |
| Methanesulfonyl chloride | CH₃SO₂Cl | 3.64 (s)[1][2] | 52.78[3] |
| Dimethyl disulfide | CH₃SSCH₃ | ~2.4 (s) | ~22 |
| Thionyl chloride | SOCl₂ | N/A | N/A |
| Chloroform (B151607) (residual) | CHCl₃ | 7.26 (s)[4] | 77.16 (t)[5] |
s = singlet, t = triplet
Experimental Protocols
Protocol for NMR Sample Preparation of this compound
Due to the reactive nature of sulfinyl chlorides, careful sample preparation is crucial for obtaining a clean NMR spectrum.[6][7]
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
-
Dry gas-tight syringe
Procedure:
-
Dry all glassware: Ensure the NMR tube, syringe, and any other glassware are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Work under an inert atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.
-
Add solvent: Using a dry syringe, transfer approximately 0.5 mL of anhydrous CDCl₃ into the NMR tube.
-
Add sample: With a separate dry syringe, carefully draw up a small amount of this compound (typically 1-5 μL) and add it to the solvent in the NMR tube.
-
Seal the tube: Immediately and securely seal the NMR tube to prevent the ingress of atmospheric moisture.
-
Mix the sample: Gently invert the NMR tube several times to ensure the sample is thoroughly mixed.
-
Acquire the NMR spectrum: Acquire the spectrum as soon as possible after sample preparation to minimize the risk of degradation.
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying impurities in a this compound sample via NMR.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Sulfinate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sulfinate esters and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sulfinate esters, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a very low yield in my sulfinate ester synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in sulfinate ester synthesis and can be attributed to several factors. Below are common causes and actionable solutions to enhance your reaction's output.
-
Poor Reactivity of Starting Materials:
-
Sulfinate Reactivity: The electronic properties of the sulfinate starting material can significantly impact reactivity. Sulfinates bearing strong electron-withdrawing groups may exhibit reduced nucleophilicity, leading to lower yields. Conversely, electron-rich sulfinates can sometimes lead to side reactions that decrease the yield of the desired product.[1][2]
-
Solution: For electron-withdrawing aryl sulfinates, consider increasing the reaction temperature or employing a more reactive activating agent. For electron-rich sulfinates that may cause catalyst acylation and reduce yield, adjusting the base to a weaker one like K₂HPO₄ or increasing the catalyst or additive amount may be beneficial.[2]
-
-
Alcohol Reactivity: Sterically hindered alcohols (secondary, tertiary) are generally less reactive than primary alcohols.[3]
-
Solution: For less reactive alcohols, increasing the reaction time, temperature, or using a more potent activating agent for the sulfinic acid, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), may be necessary.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Choice of Activating Agent/Coupling Reagent: The selection of the reagent to activate the sulfinic acid or couple it with the alcohol is critical.
-
Solution: A variety of reagents can be used, and the optimal choice may depend on the specific substrates. Common and effective options include:
-
Dicyclohexylcarbodiimide (B1669883) (DCC): A classic choice for condensation reactions.
-
N-Bromosuccinimide (NBS): Used in oxidative methods, for example, from disulfides.
-
Ethyl Chloroformate: Can be used to form a mixed anhydride (B1165640) intermediate.[1]
-
1,1'-Carbonyldiimidazole (CDI): Pre-treatment of sulfinic acids with CDI can lead to high yields.
-
-
-
Base Selection: The choice of base can influence the reaction outcome, especially in asymmetric syntheses.
-
Solution: In certain asymmetric condensations, using K₂HPO₄ instead of stronger bases like K₂CO₃ can prevent side reactions and improve yield and enantioselectivity.[2]
-
-
Solvent and Temperature: These parameters are crucial for reaction kinetics and stability of intermediates.
-
Solution: Most procedures are conducted at low temperatures (e.g., -20 °C to 0 °C) to enhance selectivity and minimize side reactions.[1] The choice of an appropriate anhydrous solvent is also critical to prevent hydrolysis of reactive intermediates.
-
-
-
Side Reactions:
-
Hydrolysis: Sulfinyl chlorides and other activated intermediates are sensitive to moisture and can hydrolyze back to the sulfinic acid.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Disproportionation: Sulfinate salts can sometimes undergo self-disproportionation.
-
Solution: Careful control of reaction conditions and immediate use of freshly prepared sulfinate salts can minimize this side reaction.
-
-
Over-oxidation/Reduction: When starting from thiols or disulfides, controlling the oxidation state is crucial.
-
Solution: Use a stoichiometric amount of the oxidizing agent (e.g., NBS) and monitor the reaction progress carefully to avoid the formation of sulfones (over-oxidation).[5]
-
-
Q2: My reaction is producing significant amounts of side products, making purification difficult. What are the likely impurities and how can I minimize them?
A2: The formation of impurities is a common problem that complicates purification and reduces the overall yield. Here are some of the most frequent impurities and strategies to avoid them:
-
Unreacted Starting Materials: The most common "impurities" are often the starting sulfinic acid/sulfinate salt and the alcohol.
-
Minimization: To drive the reaction to completion, you can try increasing the reaction time or temperature. Using a slight excess (e.g., 1.1-1.2 equivalents) of one reagent (often the more stable and easily removable one) can help consume the other completely.
-
-
Hydrolyzed Intermediates (Sulfinic Acid): Activated sulfinic acid species are prone to reaction with trace amounts of water.
-
Minimization: As detailed in Q1, strict anhydrous conditions are paramount.
-
-
Sulfone Formation: Isomerization of the sulfinate ester to the corresponding sulfone can occur, especially at elevated temperatures.[5]
-
Minimization: Maintain low reaction temperatures and avoid prolonged heating during the reaction and workup.
-
-
Byproducts from Coupling Reagents: Reagents like DCC form dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove.
-
Minimization: While DCU is largely insoluble in many organic solvents and can be removed by filtration, residual amounts might require column chromatography for complete removal.
-
Q3: I am struggling with the purification of my sulfinate ester. What are the best practices?
A3: Sulfinate esters can be sensitive, and their purification requires careful handling.
-
Chromatography:
-
Technique: Flash column chromatography on silica (B1680970) gel is the most common method for purifying sulfinate esters.
-
Challenges: Some sulfinate esters may be unstable on silica gel.
-
Solutions:
-
Use a less acidic stationary phase, such as neutral alumina.
-
Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine.
-
Work quickly and avoid prolonged exposure of the compound to the silica gel.
-
-
-
Recrystallization:
-
Applicability: If the sulfinate ester is a solid, recrystallization can be a highly effective purification method to obtain a product of high purity.
-
Solvent Selection: The choice of solvent is critical and needs to be determined empirically. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
-
Workup Procedures:
-
Aqueous Workup: When performing an aqueous workup, use cold solutions and work quickly to minimize potential hydrolysis. Washing with a saturated sodium bicarbonate solution can help neutralize any acidic impurities.
-
Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation, as residual water can lead to product degradation upon storage.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare sulfinate esters?
A1: There are several established methods for the synthesis of sulfinate esters, starting from a variety of readily available materials.[6] The choice of method often depends on the desired substitution pattern and the functional group tolerance required. Key methods include:
-
From Sulfinyl Chlorides: This is a traditional method involving the reaction of a sulfinyl chloride with an alcohol, typically in the presence of a base like pyridine.[7]
-
From Sulfinic Acids and Alcohols: This involves the direct condensation of a sulfinic acid with an alcohol using a coupling agent such as dicyclohexylcarbodiimide (DCC).[8]
-
From Thiols or Disulfides: These methods rely on the oxidation of thiols or disulfides in the presence of an alcohol. A common oxidizing agent for this transformation is N-bromosuccinimide (NBS).[7][8]
-
From Aryl Iodides: A practical two-step method involves the copper-catalyzed thiolation of aryl iodides followed by direct oxidation of the resulting thioester to the sulfinate ester.[9][10] This approach avoids the use of odorous and air-sensitive thiols.[10]
-
Asymmetric Synthesis: For the preparation of chiral sulfinate esters, methods involving asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts have been developed.[1][11]
Q2: How can I synthesize chiral sulfinate esters with high enantioselectivity?
A2: The synthesis of enantioenriched sulfinate esters is of significant interest, particularly in drug discovery. Several strategies have been developed to achieve high stereocontrol:
-
Asymmetric Condensation: A powerful method involves the asymmetric condensation of prochiral sulfinates with alcohols using a chiral organocatalyst, such as a pentanidium catalyst.[1][11] This approach allows for the stereoselective formation of a wide range of sulfinate esters.
-
Dynamic Kinetic Resolution: Another approach is the dynamic kinetic resolution of sulfinyl chlorides with alcohols, often employing peptide or Cinchona alkaloid-based catalysts.[1]
-
Use of Chiral Auxiliaries: The Andersen method, a classical approach, utilizes a chiral alcohol (like (-)-menthol) to form a diastereomeric mixture of sulfinate esters, which can then be separated. Subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield a chiral sulfoxide.[5]
Q3: Are there any specific safety precautions I should take when working with reagents for sulfinate ester synthesis?
A3: Yes, several reagents commonly used in sulfinate ester synthesis require careful handling:
-
Thiols: Many thiols have strong, unpleasant odors and are toxic. They should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Sulfinyl Chlorides: These compounds are reactive and moisture-sensitive. They can release HCl upon contact with water and should be handled in a dry environment, preferably under an inert atmosphere.
-
Oxidizing Agents (e.g., NBS): N-Bromosuccinimide is a lachrymator and should be handled with care in a fume hood.
-
Coupling Agents (e.g., DCC): Dicyclohexylcarbodiimide is a potent skin allergen and should not be allowed to come into contact with the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Data Presentation
Table 1: Optimization of Asymmetric Condensation for Ethyl 4-methylbenzenesulfinate (B2793641) Synthesis [1]
| Entry | Activating Agent (2) | Catalyst | Additive (3) | Base | Yield (%) | e.e. (%) |
| 1 | Ethyl chloroformate (2a) | PN2 | - | K₂CO₃ | 85 | 88 |
| 2 | Pivaloyl chloride (2d) | PN2 | - | K₂CO₃ | 70 | 85 |
| 3 | Benzoyl chloride (2e) | PN2 | - | K₂CO₃ | 65 | 82 |
| 4 | Ethyl chloroformate (2a) | PN1 | - | K₂CO₃ | 88 | 90 |
| 5 | Ethyl chloroformate (2a) | PN1 | Thiophenol (3a) | K₂CO₃ | 92 | 94 |
| 6 | Ethyl chloroformate (2a) | PN1 | 4-tert-Butylbenzenethiol (3c) | K₂CO₃ | 95 | 96 |
| 7 | Ethyl chloroformate (2a) | PN1 | 4-tert-Butylbenzenethiol (3c) | K₂HPO₄ | 93 | 95 |
Reaction conditions: potassium 4-methylbenzenesulfinate (0.1 mmol), catalyst (5 mol%), activating agent (1.6 equiv.), EtOH (1.2 equiv.), base (1.1 equiv.), additive (0.1 equiv.), Et₂O (0.5 ml), -20 °C, 24 h. e.e. = enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Condensation to Synthesize Chiral Sulfinate Esters [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the potassium sulfinate (0.1 mmol, 1.0 equiv.), the catalyst (e.g., PN1, 5-10 mol%), the additive (e.g., 4-tert-butylbenzenethiol, 0.1-0.2 equiv.), and the base (e.g., K₂CO₃, 1.1 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous diethyl ether (0.5-1.0 mL) and cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the alcohol (1.0-1.2 equiv.) followed by the dropwise addition of the activating agent (e.g., ethyl chloroformate, 1.3-1.6 equiv.).
-
Stir the reaction mixture at the specified temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinate ester.
Protocol 2: Synthesis of Sulfinate Esters from Aryl Iodides [9][10]
Step A: Copper-Catalyzed Thioesterification
-
To a reaction vessel, add the aryl iodide (1.0 equiv.), thiobenzoic acid (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a suitable ligand (e.g., L-proline, 0.2 equiv.).
-
Add a solvent such as DMSO and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture (e.g., at 80 °C) and stir until the aryl iodide is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous workup to isolate the crude thioester, which can often be used in the next step without further purification.
Step B: Oxidation to the Sulfinate Ester
-
Dissolve the crude thioester from Step A in an alcohol (e.g., methanol, ethanol) which will act as both the solvent and the nucleophile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to proceed until the thioester is fully consumed.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting sulfinate ester by flash column chromatography.
Visualizations
Caption: Workflow for the asymmetric synthesis of sulfinate esters.
Caption: Troubleshooting logic for low sulfinate ester yield.
References
- 1. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.ntu.edu.sg [www3.ntu.edu.sg]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Methanesulfinyl Chloride vs. Thionyl Chloride for the Preparation of Alkyl Chlorides
For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical, influencing reaction yield, stereochemistry, and substrate scope. This guide provides an objective comparison between two sulfur-based chlorinating agents: the widely-used thionyl chloride (SOCl₂) and the less common methanesulfinyl chloride (CH₃SOCl), supported by experimental data and detailed protocols.
Executive Summary
Thionyl chloride is a highly effective and standard reagent for the direct, one-step conversion of primary and secondary alcohols to their corresponding alkyl chlorides.[1][2] Its primary advantages include the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification, and its ability to proceed under relatively mild conditions.[3] However, the stereochemical outcome can be variable, proceeding with either retention (Sₙi mechanism) or inversion (Sₙ2 mechanism) of configuration depending on the reaction conditions.[4][5]
In contrast, this compound does not typically serve as a direct reagent for converting alcohols to alkyl chlorides. Its principal reaction with an alcohol is the formation of a methanesulfinate (B1228633) ester.[6] While the related reagent, methanesulfonyl chloride (MsCl), can lead to the formation of alkyl chlorides as a side product during the formation of mesylates, this is not the primary application for either reagent.[7][8] Therefore, for the direct synthesis of alkyl chlorides from alcohols, thionyl chloride is the vastly more common and appropriate choice.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile reagent for converting primary and secondary alcohols into alkyl chlorides.[1] The reaction is favored because the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium forward.[3]
Reaction Mechanism
The reaction of an alcohol with thionyl chloride begins with the alcohol attacking the electrophilic sulfur atom, displacing a chloride ion to form an intermediate alkyl chlorosulfite.[9][10] The fate of this intermediate determines the stereochemistry of the final product.
-
Sₙi (Internal Nucleophilic Substitution) Mechanism: In the absence of a base or in a non-polar solvent, the alkyl chlorosulfite decomposes via a mechanism involving a tight ion pair. The chloride attacks the carbon from the same face as the leaving group, resulting in retention of stereochemistry .[4]
-
Sₙ2 (Bimolecular Nucleophilic Substitution) Mechanism: In the presence of a base like pyridine, the base reacts with the intermediate, and the liberated chloride ion then attacks the carbon from the backside in a classic Sₙ2 fashion. This results in an inversion of stereochemistry .[5][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 3. media.neliti.com [media.neliti.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of Methanesulfinyl Chloride Reactivity for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, sulfinyl chlorides serve as versatile intermediates for the introduction of the sulfinyl moiety, a functional group present in a range of bioactive molecules. Among these reagents, methanesulfinyl chloride (CH₃S(O)Cl) is a foundational member, valued for its utility in synthesizing sulfoxides, sulfinamides, and sulfinate esters.[1] Understanding its reactivity in comparison to other sulfinyl chlorides is paramount for reaction design, optimization, and the strategic development of novel chemical entities.
This guide provides a comparative overview of the reactivity of this compound against other sulfinyl chlorides, leveraging available experimental data and established mechanistic principles. Due to a scarcity of direct comparative kinetic studies on sulfinyl chlorides, this analysis draws parallels from the more extensively studied sulfonyl chlorides to elucidate reactivity trends.
Factors Influencing Sulfinyl Chloride Reactivity
The reactivity of sulfinyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom, the nature of the leaving group (chloride), and steric hindrance around the sulfur center. The general mechanism is believed to proceed via a bimolecular nucleophilic substitution (SN2)-like pathway, involving a trigonal bipyramidal transition state.
Key factors influencing this reactivity include:
-
Steric Hindrance: The size of the alkyl or aryl group attached to the sulfinyl group plays a crucial role. Larger, bulkier groups impede the approach of the nucleophile to the sulfur atom, thereby decreasing the reaction rate.
-
Electronic Effects: The electronic nature of the substituent on the sulfur atom influences the electrophilicity of the sulfur. Electron-withdrawing groups increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease reactivity.
Comparative Reactivity: An Extrapolation from Sulfonyl Chlorides
Kinetic data for the chloride-chloride exchange reaction in various arenesulfonyl chlorides demonstrate the significant impact of electronic effects. Electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it.[2] For instance, (3-CF₃)-benzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride, which in turn is more reactive than derivatives with electron-donating groups like methyl.[2]
Furthermore, studies on the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride indicate that both proceed via a similar SN2 mechanism.[3] This suggests that the fundamental reaction pathway is conserved across different types of sulfonyl chlorides, a principle that likely extends to sulfinyl chlorides.
Based on these observations, a general reactivity trend for sulfinyl chlorides can be proposed:
This compound > Ethanesulfinyl Chloride > Isopropanesulfinyl Chloride (decreasing reactivity with increasing steric bulk)
p-Nitrobenzenesulfinyl Chloride > Benzenesulfinyl Chloride > p-Toluenesulfinyl Chloride (decreasing reactivity with decreasing electron-withdrawing character of the aryl substituent)
Quantitative Data Summary (from Sulfonyl Chloride Analogs)
To provide a quantitative perspective, the following table summarizes kinetic data for the chloride-chloride exchange reaction of various arenesulfonyl chlorides in acetonitrile (B52724) at 25°C. This data serves as a proxy to illustrate the magnitude of electronic effects on the reactivity at a sulfur(VI) center, which is analogous to the sulfur(IV) center in sulfinyl chlorides.
| Sulfonyl Chloride | Substituent (R) | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹)[2] |
| Benzenesulfonyl Chloride Derivatives | ||
| p-OCH₃ | Electron-donating | 1.12 |
| p-CH₃ | Electron-donating | 6.70 |
| H | - | 13.3 |
| p-Cl | Electron-withdrawing | 22.3 |
| m-NO₂ | Strongly electron-withdrawing | 108 |
| Alkanesulfonyl Chloride | ||
| Methanesulfonyl Chloride | - | Data not available in a directly comparable format |
Note: The rate constants for arenesulfonyl chlorides illustrate the clear trend of increasing reactivity with more electron-withdrawing substituents.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable comparative kinetic data. The following outlines a general methodology for studying the solvolysis of sulfinyl chlorides, adapted from established procedures for sulfonyl chlorides.[3]
Protocol: Kinetic Analysis of Sulfinyl Chloride Solvolysis by Conductimetry
Objective: To determine the first-order rate constant for the solvolysis of a sulfinyl chloride in a given solvent (e.g., water, alcohol).
Materials:
-
Sulfinyl chloride of interest (e.g., this compound, benzenesulfinyl chloride)
-
High-purity solvent (e.g., deionized water, anhydrous ethanol)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Microsyringe
Methodology:
-
Temperature Equilibration: Equilibrate the solvent in the temperature-controlled conductivity cell to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Initiation of Reaction: Inject a small, accurately known volume of the sulfinyl chloride into the stirred solvent in the conductivity cell to achieve a desired initial concentration (typically in the range of 10⁻⁴ to 10⁻³ M).
-
Data Acquisition: Record the change in conductivity of the solution over time. The reaction produces hydrochloric acid, which increases the conductivity of the solution.
-
Infinity Reading: Allow the reaction to proceed to completion (typically after 10-12 half-lives) to obtain the final conductivity reading (G∞).
-
Data Analysis: The first-order rate constant (k) can be calculated from the Guggenheim or Kezdy-Swinbourne methods, or by fitting the conductivity data (Gₜ) as a function of time (t) to the first-order rate equation: ln(G∞ - Gₜ) = -kt + ln(G∞ - G₀), where G₀ is the initial conductivity.
Visualizations
Reaction Mechanism
The nucleophilic substitution at the sulfinyl sulfur is proposed to proceed through a trigonal bipyramidal transition state.
Caption: Proposed SN2 mechanism for nucleophilic substitution on a sulfinyl chloride.
Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of sulfinyl chloride reactivity.
Caption: Experimental workflow for kinetic analysis of sulfinyl chloride solvolysis.
References
A Guide to Alternative Reagents for the Synthesis of Methanesulfinate Esters
For researchers, scientists, and professionals in drug development, the synthesis of methanesulfinate (B1228633) esters is a critical process. While traditional methods offer reliability, the exploration of alternative reagents is driven by the need for milder reaction conditions, improved yields, and broader substrate compatibility. This guide provides an objective comparison of alternative methods for methanesulfinate ester synthesis, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods for Methanesulfinate Esters
The synthesis of methanesulfinate esters can be broadly categorized into several approaches, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for the traditional method and its leading alternatives.
| Method | Reagents | Substrate Example (Alcohol) | Conditions | Yield (%) | Reference |
| Traditional Method | Methanesulfonyl Chloride, Triethylamine (B128534) | Isopropanol | CH2Cl2, 0 °C to rt, 1-2 h | ~95% | [1] |
| Alternative 1: Sulfinic Acid Esterification | p-Toluenesulfinic Acid, 1,1'-Carbonyldiimidazole (B1668759) (CDI), Alcohol | Benzyl alcohol | THF, rt, 2 h | 94% | [2] |
| Alternative 2: Oxidative Esterification | Thiophenol, Alcohol, N-Bromosuccinimide (NBS) | Benzyl alcohol | Ultrasound, rt, 30 min | 92% | |
| Alternative 3: Transesterification | Methyl Methanesulfinate, Benzyl Alcohol, NaH | Benzyl alcohol | THF, rt, 1 h | 85% |
Note: Data for Alternatives 2 and 3 are representative examples based on analogous reactions, as specific data for methanesulfinate esters under these exact conditions is limited in readily available literature.
Synthetic Pathways and Workflow
The selection of a synthetic route for methanesulfinate esters often depends on the starting materials available and the desired reaction conditions. The following diagram illustrates the primary pathways.
Caption: Workflow of synthetic routes to methanesulfinate esters.
Detailed Experimental Protocols
Traditional Method: From Methanesulfonyl Chloride
This method is widely used due to its high efficiency and straightforward procedure.
Protocol:
-
Dissolve the desired alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methanesulfinate ester.
-
Purify the product by column chromatography if necessary.[1]
Alternative 1: Esterification of Sulfinic Acids with a Coupling Reagent (CDI)
This alternative avoids the use of unstable sulfinyl chlorides and proceeds under mild, metal-free conditions. The following protocol is adapted from the esterification of p-toluenesulfinic acid.[2]
Protocol:
-
To a stirred solution of methanesulfinic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the sulfinylimidazole intermediate.
-
Add the desired alcohol (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude ester.
-
Purify by silica (B1680970) gel chromatography.
Alternative 2: Ultrasound-Promoted Oxidative Esterification
This method provides a rapid and efficient synthesis from thiols and alcohols, avoiding harsh reagents. The following is a representative protocol based on the oxidative esterification of thiophenols.
Protocol:
-
In a sonication vessel, combine the thiol (e.g., methanethiol (B179389) precursor like dimethyl disulfide, 1.0 eq), the alcohol (1.5 eq), and N-bromosuccinimide (NBS) (1.2 eq) in a suitable solvent such as acetonitrile.
-
Place the vessel in an ultrasonic bath and sonicate at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium thiosulfate (B1220275) solution to remove any remaining NBS, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify via column chromatography on silica gel.
Conclusion
The synthesis of methanesulfinate esters can be accomplished through various pathways, each with its own set of advantages. While the traditional use of methanesulfonyl chloride remains a robust method, alternatives utilizing methanesulfinic acid with coupling reagents like CDI offer milder conditions and avoid the handling of unstable precursors.[2] Furthermore, innovative methods such as ultrasound-promoted oxidative esterification present rapid and efficient routes that are environmentally benign. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate tolerance, desired purity, and available starting materials.
References
Validating Sulfinamide Purity: A Comparative Guide to HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development of sulfinamide-containing compounds, ensuring their safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their purity validation needs.
Comparison of Analytical Techniques
Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantifying impurities, identifying unknown components, or assessing chiral purity. The following tables summarize the key performance characteristics of HPLC and Mass Spectrometry for sulfinamide purity assessment.
Table 1: General Comparison of HPLC and Mass Spectrometry for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Measurement of the mass-to-charge ratio of ionized molecules. |
| Information Obtained | Retention time (t_R_), peak area/height for quantification, % purity.[1] | Molecular weight, elemental composition (with high resolution MS), structural information via fragmentation. |
| Primary Use | Quantification of known impurities and the main compound. | Identification of unknown impurities and confirmation of molecular identity. |
| Key Advantages | Robust, reproducible, widely available, and excellent for routine quality control.[1] | High sensitivity and specificity, provides definitive structural information. |
| Limitations | Requires reference standards for impurity identification, potential for co-elution of impurities.[1] | Quantification can be more complex and may require stable isotope-labeled internal standards. |
Table 2: Quantitative Performance Data for Sulfinamide Purity Analysis by HPLC
| Parameter | Chiral Reverse-Phase HPLC for a Sulfonamide Analog[2] | RP-HPLC for Sulfadiazine Sodium and Trimethoprim[2] |
| Stationary Phase | Crownpak CR (+) (chiral crown ether) | C18 |
| Mobile Phase | Perchloric acid buffer (pH 1.0) | Water: Acetonitrile (B52724): Triethylamine (838:160:2 v/v), pH 5.5 |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 226 nm | UV at 245 nm |
| Linearity (R²) | ≥ 0.999 | 1.000 |
| Accuracy (% Recovery) | Not specified | 98.0% to 102.0% |
| Limit of Detection (LOD) | 0.066 µg/mL[3] | Not specified |
| Limit of Quantitation (LOQ) | 0.200 µg/mL[3] | 0.1 ppb[4] |
Table 3: Quantitative Performance Data for Sulfinamide Purity Analysis by LC-MS/MS
| Parameter | Analysis of 19 Sulfonamides in Water[5] | Analysis of 9 Sulfonamides in Honey[4] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity (R²) | > 0.998 (over 0.5 to 100 µg/L) | > 0.996 (over 0.1 to 10 ppb) |
| Accuracy (% Recovery) | 70% to 96% | Not specified |
| Precision (% RSD) | < 15% | < 12% |
| Limit of Quantitation (LOQ) | Several ppt (B1677978) level | 0.1 ppb |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for HPLC and LC-MS/MS analysis of sulfinamides.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Assessment
This protocol is a generalized procedure for determining the enantiomeric purity of a chiral sulfinamide.
1. Sample Preparation:
-
Accurately weigh and dissolve the sulfinamide sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[1]
-
Prepare a racemic standard of the sulfinamide at the same concentration to determine the retention times of both enantiomers and to calculate resolution.
2. HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a chiral crown ether (e.g., Crownpak CR (+)) or polysaccharide derivatives (e.g., amylose (B160209) or cellulose-based columns), is essential for enantiomeric separation.[2]
-
Mobile Phase: The choice of mobile phase depends on the CSP. For Crownpak CR (+), an acidic aqueous buffer like perchloric acid buffer (pH 1.0) is often used.[2] For polysaccharide-based columns, a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is common.[6]
-
Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[2]
-
Detection: UV detection at a wavelength where the sulfinamide exhibits strong absorbance, for example, 226 nm.[2]
-
Injection Volume: 5-20 µL.
3. System Suitability:
-
Inject the racemic standard solution multiple times (e.g., six times).
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
The relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%.
4. Data Analysis:
-
Inject the test sample solution.
-
Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers and multiplying by 100.
Protocol 2: LC-MS/MS Method for Impurity Profiling and Quantification
This protocol outlines a general procedure for the identification and quantification of impurities in a sulfinamide sample.
1. Sample Preparation:
-
Prepare a stock solution of the sulfinamide sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
-
For quantitative analysis of specific impurities, prepare calibration standards of the impurity reference materials at various concentrations.
-
Prepare a spiked sample by adding known amounts of impurity standards to the main compound solution to verify peak identification and chromatographic separation.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of sulfinamides and their impurities.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[7]
-
Flow Rate: Generally between 0.2 and 0.5 mL/min.
-
Column Temperature: Typically maintained between 25°C and 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for sulfinamides.[7]
-
MS Method:
-
For initial impurity profiling, a full scan mode is used to detect all ionizable species.
-
For structural elucidation of unknown impurities, product ion scans (MS/MS) are performed on the parent ions of interest.
-
For quantification of known impurities, a Multiple Reaction Monitoring (MRM) method is developed by selecting specific precursor-to-product ion transitions for each analyte.[4][7]
-
3. Data Analysis:
-
Impurity Identification: The molecular weights of potential impurities are determined from the full scan data. The fragmentation patterns from the MS/MS spectra are then used to elucidate the structures of these impurities.
-
Quantification: The concentration of known impurities is determined by constructing a calibration curve from the peak areas of the calibration standards versus their concentrations. The purity of the sulfinamide can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound, or by using the calibration curves for each specific impurity.
Visualizations
Workflow for Sulfinamide Purity Validation
The following diagram illustrates a typical workflow for the comprehensive validation of sulfinamide purity, integrating both HPLC and mass spectrometry techniques.
Caption: Workflow for validating sulfinamide purity using HPLC and LC-MS.
Signaling Pathway Modulation by a Sulfinamide-Containing Drug
Sulfinamide moieties are present in a variety of therapeutic agents that modulate key signaling pathways. An example is Vismodegib, an inhibitor of the Hedgehog signaling pathway, which is crucial in the development of certain cancers like basal cell carcinoma.[8]
References
- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. What is the mechanism of Vismodegib? [synapse.patsnap.com]
A Comparative Guide to Corey-Kim and Swern Oxidations for Alcohol Synthesis
For researchers, scientists, and professionals in drug development, the selective oxidation of primary and secondary alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Among the plethora of available methods, the Corey-Kim and Swern oxidations have emerged as powerful, metal-free alternatives. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal method for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Corey-Kim Oxidation | Swern Oxidation |
| Activating Agent | N-Chlorosuccinimide (NCS) | Oxalyl chloride or Trifluoroacetic anhydride (B1165640) (TFAA) |
| Sulfur Source | Dimethyl sulfide (B99878) (DMS) | Dimethyl sulfoxide (B87167) (DMSO) |
| Typical Temperature | -25 °C to 0 °C | -78 °C |
| Key Intermediate | Dimethylchlorosulfonium ion | Chlorodimethylsulfonium salt |
| Byproducts | Dimethyl sulfide, Succinimide, Triethylammonium chloride | Dimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride |
| Primary Advantage | Milder temperature requirement than Swern oxidation.[1] | Generally high yields and wide functional group tolerance.[2] |
| Primary Disadvantage | Potential for chlorination of substrates susceptible to NCS.[1] | Requires cryogenic temperatures; produces toxic CO gas. |
Performance Comparison: A Look at the Data
The following table summarizes the reported yields for the oxidation of a variety of primary and secondary alcohols using odorless variants of the Corey-Kim and Swern protocols. These modifications, which substitute dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO) with less volatile and malodorous alternatives, demonstrate the comparable efficacy of the two methods across a range of substrates.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Corey-Kim Yield (%) | Swern Yield (%) |
| 1-Decanol | Decanal | 95 | 96 |
| Geraniol | Geranial | 94 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 96 | 97 |
| Benzyl alcohol | Benzaldehyde | 98 | 98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 97 | 98 |
| 2-Octanol | 2-Octanone | 96 | 97 |
| Cyclohexanol | Cyclohexanone | 95 | 96 |
| Benzhydrol | Benzophenone | 96 | 98 |
| Isoborneol | Camphor | 94 | 95 |
Data sourced from a study on odorless Corey-Kim and Swern oxidations.
Mechanistic Pathways
The Corey-Kim and Swern oxidations, while achieving the same transformation, proceed through distinct mechanistic pathways. Both involve the formation of a key alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination to yield the carbonyl product.
Corey-Kim Oxidation Mechanism
The Corey-Kim oxidation begins with the reaction of dimethyl sulfide (DMS) with N-chlorosuccinimide (NCS) to form an electrophilic sulfur species.[3] This species then reacts with the alcohol, and subsequent addition of a base, typically triethylamine, facilitates the elimination to the corresponding aldehyde or ketone.[3]
Caption: Corey-Kim Oxidation Workflow
Swern Oxidation Mechanism
In the Swern oxidation, dimethyl sulfoxide (DMSO) is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[4] This generates a highly reactive chlorodimethylsulfonium salt. The alcohol adds to this intermediate, and a hindered base, such as triethylamine, promotes an intramolecular elimination to give the final product.[4]
Caption: Swern Oxidation Workflow
Experimental Protocols
Below are representative experimental protocols for both the Corey-Kim and Swern oxidations.
Standard Corey-Kim Oxidation Protocol
Materials:
-
N-chlorosuccinimide (NCS), recrystallized
-
Dimethyl sulfide (DMS), dry
-
Toluene (B28343), dry
-
Alcohol substrate
-
Triethylamine (Et3N), distilled
Procedure:
-
A stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in toluene (6.0 mL) is cooled to 0 °C.[3]
-
Dry dimethyl sulfide (2.4 eq) is added, and the resulting solution is cooled to –20 °C and stirred for 40 minutes.[3]
-
A solution of the alcohol (1.0 eq) in toluene (5.0 mL) is added dropwise over 15 minutes.[3]
-
The reaction mixture is stirred at –20 °C for 30 minutes and then at 0 °C for 30 minutes.[3]
-
Triethylamine (4.0 eq) is added, and the mixture is warmed to room temperature and stirred for 20 minutes.[3]
-
The reaction is quenched with water and diethyl ether and stirred vigorously for 5 minutes.[3]
-
The aqueous layer is extracted with diethyl ether, and the combined organic phases are dried over sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[3]
Standard Swern Oxidation Protocol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), dry
-
Dichloromethane (DCM), anhydrous
-
Alcohol substrate
-
Triethylamine (Et3N), distilled
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, add a solution of DMSO (2.7 eq) in DCM at -78 °C over 5 minutes.[5]
-
After stirring for 5 minutes, a solution of the secondary alcohol (1.0 eq) in DCM is added dropwise over 5 minutes.[5]
-
The mixture is stirred for 30 minutes at -78 °C.[5]
-
Triethylamine (7.0 eq) is added dropwise over 10 minutes.[5]
-
The reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the product is extracted with DCM.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is then purified by flash column chromatography.
Concluding Remarks
Both the Corey-Kim and Swern oxidations are highly effective and reliable methods for the synthesis of aldehydes and ketones from their corresponding alcohols. The choice between the two often comes down to practical considerations and the specific nature of the substrate. The Swern oxidation is a well-established and broadly applicable method, though its requirement for cryogenic temperatures and the generation of toxic carbon monoxide are notable drawbacks. The Corey-Kim oxidation offers the advantage of a higher operating temperature, but the potential for unwanted chlorination side reactions with certain substrates must be considered. The development of odorless variations for both methods has significantly improved their practicality, particularly for larger-scale applications. Ultimately, a careful evaluation of the substrate's functional group tolerance, the available laboratory equipment, and safety considerations will guide the judicious selection of the most appropriate oxidation method.
References
Advantages of using methanesulfinyl chloride over methanesulfonyl chloride for specific transformations
In the realm of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the selection of reagents that can impart chirality in a predictable and efficient manner is a critical decision. While both methanesulfinyl chloride (CH₃SOCl) and methanesulfonyl chloride (CH₃SO₂Cl) are valuable sulfur-containing reagents, they serve fundamentally different purposes. For the specific and highly important transformation of creating chiral sulfoxides, this compound offers a distinct and insurmountable advantage over its sulfonyl counterpart.
This guide provides an objective comparison of these two reagents, focusing on their application in the synthesis of chiral sulfoxides, a class of compounds with significant applications as chiral auxiliaries and in medicinal chemistry. We will present experimental data and detailed protocols to illustrate why this compound is the superior and, in fact, the only viable choice for this key stereoselective transformation.
Methanesulfonyl Chloride: The Workhorse for Leaving Group Activation
Methanesulfonyl chloride, commonly known as mesyl chloride (MsCl), is a widely used reagent in organic synthesis.[1][2] Its primary function is to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[1] This reactivity stems from the electron-withdrawing nature of the two oxygen atoms bonded to the sulfur, which stabilizes the resulting methanesulfonate (B1217627) anion.
The reaction of an alcohol with methanesulfonyl chloride typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct.[3] The resulting mesylate can then be readily displaced by a wide range of nucleophiles.
However, the very stability and inertness of the sulfonyl group in methanesulfonates make methanesulfonyl chloride unsuitable for the synthesis of sulfoxides. The sulfur atom in a sulfonate is in a +6 oxidation state and is not susceptible to nucleophilic attack at the sulfur center to form a new carbon-sulfur bond, which is a key step in sulfoxide (B87167) synthesis.
This compound: The Gateway to Chiral Sulfoxides
In stark contrast to methanesulfonyl chloride, this compound is the reagent of choice for the preparation of sulfinate esters, which are the direct precursors to chiral sulfoxides via the renowned Andersen synthesis.[4][5] This method provides a reliable and stereocontrolled route to enantiomerically pure sulfoxides.[4]
The Andersen synthesis involves a two-step process:
-
Diastereoselective Esterification: this compound is reacted with a chiral, non-racemic alcohol, such as (-)-menthol or cholesterol, to form a mixture of diastereomeric methanesulfinate (B1228633) esters.[6] These diastereomers can often be separated by crystallization.
-
Nucleophilic Substitution with Inversion: The separated diastereomerically pure sulfinate ester is then treated with an organometallic reagent, typically a Grignard reagent (R-MgX). This reaction proceeds with complete inversion of configuration at the sulfur atom to yield the desired enantiomerically pure sulfoxide.[5]
This powerful methodology highlights the key advantage of this compound: the sulfur atom in the sulfinyl group is in a +4 oxidation state and is electrophilic, allowing for nucleophilic attack and displacement of the alkoxy group from the chiral auxiliary.
Comparative Performance: A Tale of Two Reagents
The fundamental difference in the reactivity of the sulfur center in this compound and methanesulfonyl chloride dictates their suitability for sulfoxide synthesis. The following table summarizes the comparison for this specific transformation.
| Feature | This compound | Methanesulfonyl Chloride |
| Suitability for Chiral Sulfoxide Synthesis | Excellent | Not Applicable |
| Reaction with Chiral Alcohols | Forms separable diastereomeric sulfinate esters | Forms sulfonate esters (mesylates) |
| Subsequent Reaction with Organometallics | Undergoes nucleophilic substitution at sulfur with inversion of configuration to yield chiral sulfoxides | No reaction at the sulfur center |
| Key Transformation | Asymmetric synthesis of sulfoxides | Conversion of alcohols to good leaving groups |
Experimental Protocols
To provide a practical illustration of the utility of this compound, we present detailed experimental protocols for its synthesis and its application in the first step of the Andersen synthesis.
Protocol 1: Synthesis of this compound
This procedure is adapted from a reliable method published in Organic Syntheses.[7]
Materials:
-
Methyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
Acetone
-
Dry ice
Procedure:
-
In a 500-mL three-necked flask equipped with a mechanical stirrer, gas inlet tube, gas outlet tube, and a low-temperature thermometer, combine 23.55 g (0.25 mol) of methyl disulfide and 51.05 g (0.5 mol) of acetic anhydride.[7]
-
Cool the reaction mixture to between 0°C and -10°C using a dry ice/acetone bath.[7]
-
Bubble chlorine gas through the stirred mixture at a rate that maintains the temperature within the specified range. The reaction progress can be monitored by the color change from yellow to reddish and then to colorless.[7]
-
Stop the chlorine addition when a faint greenish-yellow color persists, indicating a slight excess of chlorine.[7]
-
Transfer the reaction mixture to a distillation apparatus and remove the acetyl chloride under reduced pressure at low temperature.[7]
-
Gradually increase the temperature to distill the this compound at 47-48°C (15 mm Hg). The expected yield is 83-86%.[7]
Caution: this compound is a reactive and unstable compound and should be used relatively quickly after its preparation. It is also a lachrymator and should be handled in a well-ventilated fume hood.[7]
Protocol 2: Diastereoselective Synthesis of Menthyl Methanesulfinate
This protocol is a representative procedure for the reaction of this compound with a chiral alcohol, a key step in the Andersen synthesis.
Materials:
-
This compound
-
(-)-Menthol
-
Pyridine (dry)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 equivalent) in a mixture of anhydrous diethyl ether and dry pyridine (1.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of freshly prepared this compound (1.0 equivalent) in anhydrous diethyl ether to the stirred solution of (-)-menthol and pyridine.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl methanesulfinates.
-
The diastereomers can then be separated by fractional crystallization from a suitable solvent system (e.g., pentane (B18724) or hexane).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct reaction pathways of this compound and methanesulfonyl chloride with an alcohol, and the subsequent steps in the Andersen synthesis.
Figure 1. Comparative reaction pathways.
The diagram above clearly illustrates the divergent applications of the two reagents. This compound provides a direct route to chiral sulfoxides through a stereocontrolled synthesis, while methanesulfonyl chloride is utilized for activating alcohols for subsequent substitution reactions.
Figure 2. Workflow of the Andersen Synthesis.
This workflow diagram outlines the key steps of the Andersen synthesis, a process for which this compound is an essential starting material.
Conclusion
For the specific and crucial transformation of synthesizing chiral sulfoxides, this compound is not just the better choice; it is the only viable one when compared to methanesulfonyl chloride. The latter is a powerful reagent for activating alcohols, but its chemistry is not suited for the construction of the sulfoxide functional group with stereocontrol. The ability of this compound to form separable diastereomeric sulfinate esters, which can then be converted to enantiopure sulfoxides with predictable stereochemistry, underscores its unique and significant advantage in asymmetric synthesis. For researchers dedicated to the art and science of building complex, stereochemically defined molecules, a clear understanding of this distinction is essential for successful and efficient synthetic design.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating Large-Scale Synthesis: A Comparative Guide to Methanesulfinyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals orchestrating large-scale chemical syntheses, the choice of reagents is paramount to ensuring efficiency, purity, and cost-effectiveness. Methanesulfinyl chloride (MSC), a highly reactive organosulfur compound, presents a viable option for introducing the methanesulfinyl moiety into molecules. This guide provides an objective comparison of this compound with its primary alternatives—methanesulfonyl chloride (MsCl), thionyl chloride (SOCl₂), and oxalyl chloride—supported by experimental data to inform reagent selection in industrial applications.
At a Glance: Performance Comparison of Sulfinylating and Sulfonylating Agents
The selection of an appropriate reagent for introducing sulfur-containing functional groups is a critical decision in process chemistry. The choice hinges on the desired functionality, substrate tolerance, reaction conditions, and economic viability on a large scale. Below is a summary of the key performance indicators for this compound and its common alternatives.
| Parameter | This compound (CH₃SOCl) | Methanesulfonyl Chloride (CH₃SO₂Cl) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Primary Application | Synthesis of sulfoxides, sulfinate esters, and sulfinamides | Conversion of alcohols to good leaving groups (mesylates), synthesis of sulfonamides | Conversion of carboxylic acids to acyl chlorides, alcohols to alkyl chlorides | Conversion of carboxylic acids to acyl chlorides, Swern oxidation |
| Reactivity | High | High | High | Very High |
| Typical Reaction Conditions | Low temperatures (0 to -10°C) often required | Room temperature to elevated temperatures | Often requires heating/reflux | Room temperature or below, often with a catalyst (DMF) |
| Byproducts | Hydrogen chloride | Hydrogen chloride | Sulfur dioxide, hydrogen chloride | Carbon monoxide, carbon dioxide, hydrogen chloride |
| Work-up | Typically requires aqueous work-up and extraction | Often straightforward, may involve aqueous wash | Removal of excess reagent by distillation or quenching | Volatile byproducts are easily removed under vacuum |
| Cost-Effectiveness | Moderate | Generally cost-effective for large-scale use | Low cost | Higher cost |
| Safety Concerns | Corrosive, moisture-sensitive, unpleasant odor.[1] Disproportionates at room temperature.[1] | Corrosive, toxic, lachrymator, reacts exothermically with water.[2] | Toxic, corrosive, reacts violently with water. | Toxic, corrosive, reacts with water. The use of DMF can form a potent carcinogen. |
In-Depth Analysis of Reagents
This compound (CH₃SOCl)
This compound is a valuable reagent for the direct introduction of the methanesulfinyl group. Its high reactivity makes it particularly useful for the synthesis of sulfinate esters and sulfinamides at low temperatures.[1] However, its thermal instability, leading to disproportionation into methanesulfonyl chloride and methanesulfenyl chloride at room temperature, necessitates careful handling and storage, which can be a drawback in large-scale operations.[1]
Methanesulfonyl Chloride (CH₃SO₂Cl)
A workhorse in the pharmaceutical and agrochemical industries, methanesulfonyl chloride (MsCl) is primarily used to convert alcohols into excellent leaving groups (mesylates), facilitating subsequent nucleophilic substitution and elimination reactions.[2][3] It is also widely used in the synthesis of sulfonamides.[2] Its relative stability, commercial availability, and cost-effectiveness make it a preferred choice for many large-scale processes.[4]
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and cost-effective reagent for the conversion of carboxylic acids to acyl chlorides.[5] It is also employed in the synthesis of alkyl chlorides from alcohols. The gaseous nature of its byproducts (SO₂ and HCl) simplifies product purification. However, its high reactivity can sometimes lead to side reactions with sensitive functional groups, and its corrosive and toxic nature requires robust handling protocols.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids, often favored for its milder reaction conditions compared to thionyl chloride.[6][7] It is particularly useful for substrates that are sensitive to the higher temperatures often required with thionyl chloride. A significant advantage is that all byproducts are gaseous, simplifying work-up.[7] However, it is generally more expensive than thionyl chloride, and the use of a dimethylformamide (DMF) catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride, necessitating stringent safety measures.
Experimental Protocols
Detailed and scalable experimental procedures are crucial for the successful implementation of these reagents in a manufacturing setting. Below are representative protocols for key transformations.
Preparation of this compound
A common laboratory-scale preparation involves the chlorination of methyl disulfide in the presence of acetic anhydride (B1165640).[1]
-
Reaction: Methyl disulfide (1 mole) is dissolved in acetic anhydride (2 moles) and cooled to between 0°C and -10°C. Chlorine gas is bubbled through the stirred solution while maintaining the temperature. The reaction progress can be monitored by the color change of the solution.
-
Work-up: After the reaction is complete, the excess chlorine and the byproduct, acetyl chloride, are removed by distillation under reduced pressure. The this compound is then distilled.
-
Yield: Typical yields for this procedure are in the range of 82-92%.[1]
Large-Scale Synthesis of Methanesulfonyl Chloride
An industrial method for producing methanesulfonyl chloride involves the reaction of methane (B114726) with sulfuryl chloride in a radical reaction.[2] Another common method is the chlorination of methanesulfonic acid with thionyl chloride.[2][8]
-
Reaction: Methanesulfonic acid (1.5 moles) is heated to 95°C. Thionyl chloride (2.0 moles) is added dropwise over 4 hours while maintaining the temperature. The reaction mixture is stirred for an additional 3.5 hours at the same temperature.[8]
-
Work-up: The product is purified by distillation under reduced pressure.[9]
-
Yield: Yields for this process are typically in the range of 71-83%.[8]
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that requires careful consideration of the specific chemical transformation, process safety, and economic factors.
-
This compound is a highly reactive and effective reagent for the direct introduction of a methanesulfinyl group, but its instability poses challenges for large-scale handling and storage.
-
Methanesulfonyl chloride is a robust, versatile, and cost-effective choice for creating mesylates as leaving groups and for synthesizing sulfonamides, making it a staple in industrial chemistry.[4]
-
Thionyl chloride remains a go-to reagent for the cost-effective production of acyl chlorides on a large scale, provided the substrate can withstand the reaction conditions.
-
Oxalyl chloride offers a milder alternative for the synthesis of acyl chlorides, which is particularly advantageous for sensitive substrates, though at a higher cost and with added safety considerations when using a DMF catalyst.
Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted for each specific application to determine the most suitable reagent. The data and protocols presented in this guide serve as a foundational resource for researchers and chemical engineers to make informed decisions in the development of safe, efficient, and scalable synthetic processes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride – HoriazonChemical [horiazonchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 7. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Comparison Guide: Characterization of Diastereomeric Sulfinates from Methanesulfinyl Chloride
This guide provides a comprehensive comparison of analytical techniques for the characterization of diastereomeric sulfinates synthesized from methanesulfinyl chloride and chiral alcohols. It is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral molecules.
The reaction of this compound with a chiral alcohol provides a direct route to diastereomeric sulfinate esters. The sulfur atom in the sulfinate group is a stereocenter, and in the presence of a chiral alcohol, two diastereomers are formed. Accurate characterization and separation of these diastereomers are critical for their application as valuable intermediates in the synthesis of enantiomerically pure sulfoxides and other chiral sulfur compounds.[1]
Synthesis and Characterization Workflow
The overall process involves the synthesis of the diastereomeric sulfinates, followed by analysis to determine the diastereomeric ratio, separation of the individual diastereomers, and finally, assignment of the absolute configuration.
References
A Mechanistic Showdown: Sulfinyl vs. Sulfonyl Chlorides in Nucleophilic Reactions
For researchers, scientists, and professionals in drug development, the choice between sulfinyl and sulfonyl chlorides as electrophilic partners in carbon-sulfur or heteroatom-sulfur bond formation is a critical decision. While structurally similar, the nuanced differences in the oxidation state of the sulfur atom—+4 in sulfinyl chlorides (R-S(O)Cl) and +6 in sulfonyl chlorides (R-SO₂Cl)—lead to distinct reactivity profiles, mechanistic pathways, and stereochemical outcomes. This guide provides a comprehensive mechanistic comparison of these two important classes of reagents, supported by experimental data and detailed protocols to inform synthetic strategy.
At a Glance: Key Differences in Reactivity
| Feature | Sulfinyl Chlorides (R-S(O)Cl) | Sulfonyl Chlorides (R-SO₂Cl) |
| Sulfur Oxidation State | +4 | +6 |
| Electrophilicity of Sulfur | Moderately electrophilic | Highly electrophilic |
| Reactivity with Nucleophiles | Generally more reactive and less stable | Generally less reactive and more stable |
| Chirality at Sulfur | Chiral center, reactions can be stereospecific | Achiral center (for most common examples) |
| Common Products | Sulfoxides, sulfinates, sulfinamides | Sulfones, sulfonates, sulfonamides |
| Reaction Mechanism | Predominantly addition-elimination | Addition-elimination or SN2-like |
Mechanistic Insights: A Tale of Two Pathways
The reactions of both sulfinyl and sulfonyl chlorides with nucleophiles are generally understood to proceed through a nucleophilic substitution at the sulfur atom. However, the precise nature of the intermediates and transition states can differ.
The Addition-Elimination Pathway
The most commonly accepted mechanism for both sulfinyl and sulfonyl chlorides is a two-step addition-elimination process. In this pathway, the nucleophile attacks the electrophilic sulfur atom to form a trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group.
For sulfonyl chlorides , this intermediate is a pentacoordinate sulfur species. The high electrophilicity of the sulfur atom, due to the presence of two electron-withdrawing oxygen atoms, facilitates the initial nucleophilic attack.
In the case of sulfinyl chlorides , a similar trigonal bipyramidal intermediate is formed. The lone pair of electrons on the sulfur atom occupies one of the equatorial positions in this intermediate. The stereochemical outcome of the reaction is determined by the positions of the incoming nucleophile and the departing chloride ion in this intermediate. Reactions at the chiral sulfur center of sulfinyl chlorides often proceed with inversion of configuration.
dot graph "Sulfonyl_Chloride_Addition_Elimination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption { label: "Addition-Elimination Mechanism for Sulfonyl Chlorides"; fontname: "Arial"; fontsize: 12; }
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} caption { label: "Addition-Elimination Mechanism for Sulfinyl Chlorides"; fontname: "Arial"; fontsize: 12; }
The Concerted SN2-like Pathway
While the addition-elimination mechanism is widely accepted, some studies suggest that reactions of sulfonyl chlorides , particularly with certain nucleophiles and under specific conditions, may proceed through a more concerted SN2-like mechanism. In this pathway, the bond formation with the nucleophile and the bond breaking with the chloride leaving group occur in a single, synchronous step through a trigonal bipyramidal transition state.
Performance Comparison with Common Nucleophiles
The choice between a sulfinyl and a sulfonyl chloride often depends on the desired product and the nature of the nucleophile.
Reactions with Amines
The synthesis of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry.[1] Similarly, sulfinamides can be prepared from sulfinyl chlorides.
| Reagent | Nucleophile | Product | Typical Yield | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-toluenesulfonamide | 90% | [1] |
| p-Toluenesulfonyl chloride | Pyrrolidine | 1-(Tosyl)pyrrolidine | >95% | - |
| in situ generated p-Toluenesulfinyl chloride | Benzylamine | N-Benzyl-4-toluenesulfinamide | 62% | [2] |
| in situ generated p-Toluenesulfinyl chloride | tert-Butylamine | N-tert-Butyl-4-toluenesulfinamide | 85% | [2] |
Yields are highly dependent on specific reaction conditions.
Generally, sulfonyl chlorides are more commonly employed for the synthesis of the highly stable sulfonamide linkage. The in-situ generation of sulfinyl chlorides from sulfonyl chlorides followed by reaction with amines provides a convenient route to sulfinamides.[2]
Reactions with Alcohols
The reaction of sulfonyl chlorides with alcohols in the presence of a base is a standard method for converting alcohols into excellent leaving groups (sulfonates) for subsequent nucleophilic substitution or elimination reactions.[3] Sulfinyl chlorides react with alcohols to form sulfinate esters.
| Reagent | Nucleophile | Product | Typical Yield | Reference |
| p-Toluenesulfonyl chloride | Ethanol | Ethyl p-toluenesulfonate | >90% | [3] |
| Methanesulfonyl chloride | 1-Butanol | 1-Butyl methanesulfonate | >95% | [3] |
| p-Toluenesulfinyl chloride | Methanol | Methyl p-toluenesulfinate | High | - |
| tert-Butanesulfinyl chloride | Benzyl alcohol | Benzyl tert-butanesulfinate | 99% | - |
The formation of sulfonate esters from sulfonyl chlorides is a highly efficient and widely used transformation. The synthesis of sulfinate esters from sulfinyl chlorides is also efficient and is particularly important for the preparation of chiral sulfoxides.
Reactions with Enolates
Reactions with carbon nucleophiles such as enolates are less common but synthetically valuable. Sulfonyl chlorides can react with enolates to form β-keto sulfones, while sulfinyl chlorides can yield β-keto sulfoxides.
| Reagent | Nucleophile | Product | Typical Yield | Reference |
| p-Toluenesulfonyl chloride | Acetone enolate | 1-(Phenylsulfonyl)propan-2-one | Moderate | - |
| p-Toluenesulfinyl chloride | Ketone enolates | α-Sulfinyl ketones | 41-72% | - |
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine, 1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
dot graph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption { label: "Experimental Workflow for Sulfonamide Synthesis"; fontname: "Arial"; fontsize: 12; }
General Procedure for the Synthesis of Sulfinamides via In Situ Reduction of Sulfonyl Chlorides
This procedure is adapted from a method for the one-pot synthesis of sulfinamides from sulfonyl chlorides.[2]
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (2.0 eq)
-
Triphenylphosphine (B44618) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the sulfonyl chloride (1.0 mmol) in anhydrous DCM (3.0 mL) at 0 °C, add a mixture of triphenylphosphine (1.0 mmol), the amine (1.0 mmol), and triethylamine (2.0 mmol) in anhydrous DCM (3.0 mL) using a syringe pump over a period of 1 hour.
-
After the addition is complete, monitor the reaction by TLC to confirm the consumption of the sulfonyl chloride.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
dot graph "Sulfinamide_Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} caption { label: "Experimental Workflow for In Situ Sulfinamide Synthesis"; fontname: "Arial"; fontsize: 12; }
Conclusion
The choice between sulfinyl and sulfonyl chlorides is dictated by the desired synthetic outcome and the specific reaction conditions. Sulfonyl chlorides are the reagents of choice for the robust and high-yielding synthesis of sulfonamides and for the activation of alcohols as sulfonate leaving groups. Their reactions are well-documented and generally proceed with high efficiency.
Sulfinyl chlorides, while often more reactive and sensitive, offer unique synthetic possibilities, particularly in stereoselective synthesis due to the chirality at the sulfur atom. They are key precursors to chiral sulfoxides and provide access to sulfinamides and sulfinate esters. The development of in-situ generation methods has made these reagents more accessible for a broader range of applications.
A thorough understanding of the mechanistic nuances and reactivity patterns of both classes of compounds is essential for the rational design of synthetic routes in drug discovery and development.
References
Assessing the Economic Viability of Different Methanesulfinyl Chloride Synthesis Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key reagents is paramount. Methanesulfinyl chloride (MSC), a highly reactive and versatile chemical intermediate, is crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive comparison of the economic viability of various synthesis routes to MSC, supported by experimental data and detailed protocols.
This analysis focuses on four primary synthesis pathways, evaluating them based on yield, starting material costs, reaction conditions, and potential for industrial scale-up. The routes examined are:
-
From Dimethyl Disulfide (DMDS)
-
From Methane (B114726)
-
From Sodium Methanesulfonate (B1217627)
-
From Dimethyl Sulfate (B86663) and Sodium Thiosulfate (B1220275)
Comparative Analysis of Synthesis Routes
The economic feasibility of each route is influenced by a combination of factors including the cost of raw materials, energy consumption, process complexity, and waste management. The following table summarizes the key quantitative data for each pathway.
| Parameter | Route 1: Dimethyl Disulfide (DMDS) | Route 2: Methane | Route 3: Sodium Methanesulfonate | Route 4: Dimethyl Sulfate & Sodium Thiosulfate |
| Primary Starting Materials | Dimethyl disulfide, Chlorine, Acetic anhydride | Methane, Sulfur dioxide, Chlorine | Sodium methanesulfonate, Thionyl chloride | Dimethyl sulfate, Sodium thiosulfate, Chlorine |
| Reported Yield | 82-97%[1][2] | 66-73% (for methanesulfonyl chloride)[3] | 80-93% (for methanesulfonyl chloride)[4] | ~96% (for methanesulfonyl chloride)[5] |
| Key Reaction Conditions | Low temperature (0 to -10 °C)[1] | Photochemical reaction (200-600 nm light), 0-30 °C[3] | Elevated temperature (50-90 °C)[4] | Low temperature (0-30 °C)[5] |
| Primary Byproducts | Acetyl chloride, Hydrogen chloride[1] | Hydrogen chloride, Methane chlorination products[3] | Sulfur dioxide, Sodium chloride[4] | Sodium chloride, Water |
| Advantages | High yield, well-established procedures.[1][2] | Very low-cost and abundant feedstock (methane).[6] | Utilizes a chemical byproduct, potentially low-cost; high yield and purity.[4] | Very high reported yield, potentially low cost.[5] |
| Disadvantages | Use of corrosive chlorine gas and acetic anhydride.[1] | Requires specialized photochemical reactor; lower yield for the desired sulfinyl chloride.[3] | Thionyl chloride is a hazardous reagent.[4] | Dimethyl sulfate is toxic and carcinogenic. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthesis routes. Below are summaries of key experimental protocols.
Route 1: Synthesis from Dimethyl Disulfide
This method involves the chlorination of dimethyl disulfide in the presence of acetic anhydride.
Procedure:
-
A three-necked flask is charged with freshly distilled dimethyl disulfide and acetic anhydride.
-
The flask is cooled to a temperature between 0° and -10°C.
-
Chlorine gas is passed through the stirred mixture at a rate that maintains the desired temperature.
-
The reaction progress is monitored by color changes in the mixture.
-
Upon completion, the reaction mixture is subjected to vacuum distillation to isolate the this compound.[1]
Route 2: Synthesis from Methane (for Methanesulfonyl Chloride)
This route utilizes a photochemical reaction between methane, sulfur dioxide, and chlorine.
Procedure:
-
A tubular reactor is fed with methane, sulfur dioxide, and chlorine gas.
-
The reactor is irradiated with light of a wavelength between 200-600 nm.
-
The reaction temperature is maintained between 0°C and 30°C.
-
The liquid product, primarily methanesulfonyl chloride, is collected and purified by distillation.[3]
Route 3: Synthesis from Sodium Methanesulfonate (for Methanesulfonyl Chloride)
This process involves the reaction of a chemical byproduct, sodium methanesulfonate, with thionyl chloride.
Procedure:
-
Dried sodium methanesulfonate is placed in a reaction flask with a catalyst (e.g., N,N-dimethylformamide).
-
Thionyl chloride is added, and the mixture is slowly heated to 50-90°C.
-
The reaction is maintained at this temperature until the evolution of tail gas ceases.
-
After cooling, water is added to dissolve the solid byproducts.
-
The lower oily layer containing methanesulfonyl chloride is separated and purified by vacuum distillation.[4]
Route 4: Synthesis from Dimethyl Sulfate and Sodium Thiosulfate (for Methanesulfonyl Chloride)
This high-yield process involves the initial formation of a sodium methyl thiosulfate intermediate.
Procedure:
-
An aqueous solution of sodium thiosulfate is reacted with dimethyl sulfate to form sodium methyl thiosulfate.
-
Without isolation, an organic solvent is added to create a heterogeneous solution.
-
Chlorine gas is introduced to the mixture at a temperature between 0°C and 30°C.
-
The methanesulfonyl chloride product is extracted into the organic phase, which is then separated.
-
The product is purified by distillation after drying the organic layer.[5]
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.
Economic Viability Assessment
A definitive economic assessment requires detailed cost analysis, including capital expenditure for equipment, operational costs (raw materials, energy, labor), and waste disposal. However, based on the available data, a qualitative comparison can be made.
-
Route 1 (DMDS): This is a well-established and high-yielding route. The economic viability will largely depend on the bulk price of dimethyl disulfide and chlorine. The process is relatively straightforward, which could keep capital costs moderate.
-
Route 2 (Methane): The primary advantage is the extremely low cost of methane. However, the lower yield and the need for a specialized photochemical reactor could significantly increase both capital and operational costs. The economic feasibility of this route is highly dependent on the efficiency of the photochemical process and the market value of the byproducts.
-
Route 3 (Sodium Methanesulfonate): Utilizing a chemical byproduct as a starting material can be very cost-effective. The high yield and purity of the product are also advantageous. The main cost driver would be the price and handling of thionyl chloride.
-
Route 4 (Dimethyl Sulfate & Sodium Thiosulfate): This route boasts a very high yield, which is economically attractive. The cost of dimethyl sulfate and sodium thiosulfate at an industrial scale will be the determining factor. The toxicity of dimethyl sulfate necessitates stringent safety measures, which could add to the operational costs.
Conclusion
Each synthesis route for this compound and its precursor, methanesulfonyl chloride, presents a unique set of advantages and disadvantages from an economic perspective.
-
For well-established, high-yield production, the dimethyl disulfide route remains a strong contender, provided the raw material costs are competitive.
-
The methane route offers the potential for the lowest raw material costs but requires significant investment in specialized equipment and process optimization to be economically viable.
-
The routes starting from sodium methanesulfonate and dimethyl sulfate/sodium thiosulfate are very promising due to their high yields and the potential for low-cost starting materials (in the case of the former being a byproduct).
Ultimately, the most economically viable route will depend on a combination of factors including the local cost of raw materials and energy, the scale of production, and the capital investment available. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for their specific needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1257155C - Interrupter method for producing high-purity methyl sulfonyl chloride - Google Patents [patents.google.com]
- 3. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]
- 4. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]
- 5. CN1108243A - Process for synthesizing methane sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methanesulfinyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Methanesulfinyl chloride is a highly reactive and hazardous chemical that necessitates strict adherence to safety protocols for its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is corrosive, toxic, and a lachrymator. It reacts vigorously with water, steam, and bases, producing toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[1][2][3] Therefore, handling this chemical requires a high degree of caution in a controlled environment.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves such as nitrile or neoprene.[4][5]
-
Body Protection: A chemical-resistant lab coat or apron.[4][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[4][5] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound for easy reference and comparison.
| Property | Value |
| Boiling Point | 161°C[2][4] |
| Melting Point | -32°C[2][4] |
| Relative Density (water = 1) | 1.5[2] |
Experimental Protocol: Neutralization of Small Quantities of this compound
For small, uncontaminated amounts of this compound, a neutralization procedure can be performed by trained personnel. This process must be carried out in a chemical fume hood.
Methodology:
-
Preparation of Basic Solution: Prepare a 5% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, in a large container.
-
Cooling: Place the container with the basic solution in an ice bath to manage the exothermic nature of the neutralization reaction.[4]
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the cold basic solution. Crucially, never add the base to the sulfonyl chloride. [4] This controlled addition is vital to prevent a violent reaction and the excessive release of corrosive fumes.
-
pH Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition process.[4] Add more base if necessary to maintain alkalinity.
-
Completion and Final Disposal: Once the reaction is complete and the solution is neutralized (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4]
Disposal of Contaminated Materials and Spill Residues
Any materials contaminated with this compound, including spill cleanup residues, must be treated as hazardous waste.
Methodology:
-
Containment: In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[4]
-
Absorption: Absorb the spill using an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[4] Do not use combustible materials like sawdust. [4]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[2]
-
Waste Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal facility.[4] Do not mix with other waste. Uncleaned containers should be treated as the product itself.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 3. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methanesulfinyl Chloride
For Immediate Reference: Key Safety and Handling Protocols for Methanesulfinyl Chloride
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table outlines the mandatory protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield are essential. | Protects against splashes of the corrosive liquid and harmful vapors. |
| Gloves | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use. | Prevents skin contact with the corrosive and reactive chemical. |
| Protective Clothing | A chemical-resistant lab coat or apron is necessary. For larger quantities or increased risk of exposure, fire/flame-resistant and impervious clothing should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. In case of potential exposure above permissible limits, a full-face respirator with an acid gas cartridge is required. | This compound is volatile and its vapors are irritating to the respiratory tract. A fume hood provides essential ventilation. |
Operational Plan: From Handling to Disposal
1. Preparation and Handling:
-
Work Area: All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.
-
Storage: Due to its instability, this compound should be used immediately after preparation or received fresh and used promptly. It disproportionates at room temperature into methanesulfonyl and methanesulfenyl chlorides and should not be stored in a sealed container for extended periods.[1] If short-term storage is unavoidable, it should be kept in a cool, dark, and dry environment, away from incompatible materials.
-
Incompatible Materials: Avoid contact with water, moist air, bases (including ammonia), alcohols, amines, and oxidizing agents.[2][3] Reactions with these substances can be vigorous and exothermic, producing toxic and corrosive fumes like hydrogen chloride and sulfur oxides.[4]
2. Experimental Procedure:
-
Transfers: Use dry, inert gas (e.g., nitrogen or argon) during transfers to prevent contact with atmospheric moisture.
-
Equipment: All glassware and equipment must be thoroughly dried before use.
-
Heating: Avoid heating this compound, as similar compounds (aromatic sulfinyl chlorides) are known to explode upon heating.[1]
3. Spill Management:
In the event of a spill, immediate action is critical.
-
Evacuate: Clear all non-essential personnel from the area.
-
Ventilate: Ensure the fume hood is operating to manage vapors.
-
Contain: Use a non-combustible absorbent material like dry sand, earth, or vermiculite (B1170534) to contain the spill. Do not use water or combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Workflow for a this compound Spill
4. Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to ensure safety and environmental protection.
-
Waste Identification: All materials contaminated with this compound, including residual amounts, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Neutralization of Small Quantities: For very small residual amounts (e.g., on glassware), a careful quenching procedure can be performed in a fume hood. Slowly add the item to a large volume of a cold, stirred, basic solution such as 5% sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. The reaction is exothermic and will release corrosive fumes.
-
Bulk Disposal: Bulk quantities of this compound waste must not be neutralized in the lab. They should be stored in a clearly labeled, sealed, and compatible hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Professional Disposal: Arrange for the disposal of all this compound waste through your institution's certified hazardous waste disposal program.
Disposal Plan for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
